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6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Documentation Hub

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  • Product: 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
  • CAS: 944581-08-2

Core Science & Biosynthesis

Foundational

synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine For Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazo[1,2-a]pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and efficient methodology for the synthesis of a specific, highly functionalized derivative: 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. This compound serves as a valuable building block for drug discovery, incorporating three key halogen substituents (Bromine, Iodine, and the Nitrogen-based heterocyclic core) that offer multiple vectors for further chemical modification and optimization.

This document moves beyond a simple recitation of procedural steps. As a senior application scientist, the goal is to deliver a self-validating protocol grounded in mechanistic understanding. We will explore the strategic rationale behind the synthetic route, detail the step-by-step experimental procedures with explanations for key choices, and provide the necessary data for characterization and validation.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core

Imidazo[1,2-a]pyrimidines and their isosteric cousins, the imidazo[1,2-a]pyridines, are aromatic heterocyclic systems that feature prominently in modern pharmacology.[3] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets. Marketed drugs incorporating this scaffold include zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent).[4][5] The therapeutic potential of this class of compounds extends to antiviral, antibacterial, antifungal, and calcium channel blocking activities.[4][6]

The target molecule, 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, is of particular interest to medicinal chemists. The bromine atom at the 6-position and the iodine atom on the 2-phenyl substituent provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization for drug development.

Synthetic Strategy and Mechanistic Rationale

The most reliable and convergent approach for constructing the 2,6-disubstituted imidazo[1,2-a]pyrimidine ring system is the cyclocondensation reaction between a 2-aminopyrimidine and an α-haloketone.[3][7] This method is popular due to the wide availability of starting materials and the generally mild reaction conditions required.[4]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two primary synthons:

  • Synthon A: 2-amino-5-bromopyrimidine

  • Synthon B: 2-bromo-1-(4-iodophenyl)ethan-1-one

This approach allows for the independent synthesis and purification of each precursor before the final, crucial ring-forming reaction.

G TM 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Disconnect C-N Bond Formation (Cyclocondensation) TM->Disconnect SynthonA Synthon A: 2-amino-5-bromopyrimidine Disconnect->SynthonA SynthonB Synthon B: 2-bromo-1-(4-iodophenyl)ethan-1-one Disconnect->SynthonB

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis Workflow

The forward synthesis is a two-step process starting from commercially available materials: (1) preparation of the α-bromoketone intermediate, and (2) the final cyclocondensation reaction.

G cluster_0 Preparation of Precursors cluster_1 Final Cyclocondensation A_start 2-Aminopyrimidine A_reagent + NBS A_start->A_reagent A_product 2-Amino-5-bromopyrimidine A_reagent->A_product Final_Reaction Reflux in Ethanol A_product->Final_Reaction B_start 4-Iodoacetophenone B_reagent + Br2 B_start->B_reagent B_product 2-bromo-1-(4-iodophenyl)ethan-1-one B_reagent->B_product B_product->Final_Reaction Final_Product 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Final_Reaction->Final_Product

Caption: Overall workflow for the synthesis.

Mechanism of Cyclocondensation

The reaction proceeds via a well-established pathway:

  • SN2 Alkylation: The more nucleophilic endocyclic nitrogen of 2-amino-5-bromopyrimidine attacks the α-carbon of the bromoketone, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyrimidine ring system.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. α-Haloketones are lachrymatory and should be handled with extreme care.

Part A: Synthesis of 2-Amino-5-bromopyrimidine (Precursor A)

While commercially available, this protocol describes its synthesis from 2-aminopyrimidine.[8][9]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (5.0 g, 52.6 mmol).

  • Dissolution: Add acetonitrile (50 mL) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (9.8 g, 55.2 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition of NBS controls the exothermicity of the electrophilic aromatic substitution reaction. Performing the reaction at low temperature minimizes the formation of side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.

    • Causality Note: Protecting the reaction from light is good practice as radical side reactions with NBS can be light-induced.

  • Workup: Remove the acetonitrile under reduced pressure. To the resulting residue, add 100 mL of deionized water and stir vigorously for 30 minutes.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash the solid with cold water (2 x 20 mL), and dry under vacuum to a constant weight.

Part B: Synthesis of 2-bromo-1-(4-iodophenyl)ethan-1-one (Precursor B)
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add 4-iodoacetophenone (10.0 g, 40.6 mmol).

  • Dissolution: Add methanol (80 mL) and stir to dissolve.

  • Reagent Addition: From the dropping funnel, add bromine (2.1 mL, 6.5 g, 40.6 mmol, 1.0 eq) dropwise over 20 minutes. The red color of the bromine should dissipate as it is consumed.

    • Causality Note: This is an acid-catalyzed α-bromination of a ketone. The dropwise addition maintains a low concentration of bromine, preventing over-bromination.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring.

  • Isolation: A solid will precipitate. Collect the crude product by vacuum filtration, wash thoroughly with water to remove HBr and methanol, and then with a small amount of cold hexane.

  • Purification: Recrystallize the crude solid from ethanol to afford the pure product as white/pale yellow crystals.

Part C: Synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (Final Product)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrimidine (Precursor A, 2.0 g, 11.5 mmol).

  • Reagents: Add 2-bromo-1-(4-iodophenyl)ethan-1-one (Precursor B, 3.7 g, 11.5 mmol, 1.0 eq) and anhydrous ethanol (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

    • Causality Note: Refluxing provides the thermal energy required to overcome the activation barriers for both the initial SN2 reaction and the subsequent dehydration step.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the mixture is neutral or slightly basic (pH 7-8). This neutralizes the HBr byproduct formed during the reaction.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water (2 x 25 mL), cold ethanol (1 x 15 mL), and diethyl ether (1 x 15 mL).

  • Purification: Dry the solid under vacuum. If further purification is needed, recrystallization from a suitable solvent like ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be employed.

Quantitative Data Summary

CompoundStarting MaterialMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)
Precursor A 2-Aminopyrimidine95.1052.61.09.15
N-Bromosuccinimide177.9855.21.05-
Precursor B 4-Iodoacetophenone246.0440.61.013.15
Bromine159.8140.61.0-
Final Product Precursor A173.9911.51.04.40
Precursor B324.9411.51.0-

Characterization

The identity and purity of the final product, 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the imidazopyrimidine core and the disubstituted phenyl ring. The integration of these signals should correspond to the number of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C₁₃H₇BrIN₃, MW = 423.93 g/mol ). The isotopic pattern for one bromine and one iodine atom should also be observable.

  • Melting Point: A sharp melting point indicates high purity of the synthesized compound.

Conclusion

This guide details a validated and mechanistically sound protocol for the . By following this robust, two-precursor cyclocondensation strategy, researchers can reliably produce this highly valuable and versatile scaffold. The careful control of reaction conditions and the explained rationale behind each step ensure a high degree of reproducibility, making this protocol a cornerstone for synthetic campaigns aimed at developing novel therapeutics based on the privileged imidazo[1,2-a]pyrimidine core.

References

  • Katritzky, A. R., Xu, Y., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4435–4440. [Link]

  • Katritzky, A. R., Xu, Y., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

  • Research UEES. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 766-775. [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Various Authors. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Semantic Scholar. [Link]

  • Al-Hourani, B. J., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4991. [Link]

  • Various Authors. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports, 14(1), 26981. [Link]

  • Al-Amiery, A. A., et al. (2020). Mechanism for synthesis of imidazo [1,2-a] pyrimidine compounds. ResearchGate. [Link]

  • Butcher, R. J., & O'Connor, C. J. (2006). SYNTHESIS AND STRUCTURE OF (2-AMINO-5-BROMOPYRIMIDINE)BROMOCOPPER(I). Journal of Coordination Chemistry, 41(4), 287-293. [Link]

  • Various Authors. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Castillo, R., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México, 48(4), 289-291. [Link]

  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.).
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.).
  • Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. [Link]

  • Cruz-Jimenez, M., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. [Link]

  • Various Authors. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 594-633. [Link]

  • Various Authors. (n.d.). 6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine. Semantic Scholar. [https://www.semanticscholar.org/paper/6-Bromo-2-(4-chlorophenyl)-3-%5B(1-octyl-1H-1%2C2%2C3-triazol-S.-Bourichi/0ef052d0d046c483a918a58140889c25f75e2e85]([Link]

  • Maji, B., & Sahu, M. (n.d.). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. The Royal Society of Chemistry. [Link]

  • Al-Zaydi, K. M. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(6), 743. [Link]

  • Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. [Link]

  • Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22593-22608. [Link]

  • Ashtam, A., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(5), 130588. [Link]

  • Bhardwaj, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37049. [Link]

  • de la Torre, F. J. F., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [Link]

  • Komkov, A. V., et al. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Semantic Scholar. [Link]

Sources

Exploratory

Spectroscopic Analysis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine: A Technical Guide

Structural Rationale & Strategic Importance The imidazo[1,2-a]pyrimidine framework is a privileged nitrogen-bridged heterocyclic scaffold in medicinal chemistry. Recognized for its bioisosteric resemblance to purine base...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Strategic Importance

The imidazo[1,2-a]pyrimidine framework is a privileged nitrogen-bridged heterocyclic scaffold in medicinal chemistry. Recognized for its bioisosteric resemblance to purine bases, it is frequently leveraged in the development of kinase inhibitors, antiviral agents, and GABAA receptor modulators .

The molecule 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine represents a highly engineered synthetic intermediate. The strategic placement of two distinct halogens—an iodine atom on the phenyl appendage and a bromine atom on the pyrimidine core—transforms this molecule into a powerful linchpin for orthogonal late-stage functionalization.

The Causality of Orthogonal Reactivity: The utility of this di-halogenated scaffold is governed by the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). During palladium-catalyzed cross-coupling, oxidative addition is the rate-determining step. A Pd(0) catalyst will selectively insert into the weaker C–I bond under mild thermal conditions (e.g., Suzuki-Miyaura coupling), leaving the C–Br bond completely intact. Subsequently, the latent C–Br electrophile can be activated using a more electron-rich ligand system and higher temperatures for a second functionalization (e.g., Buchwald-Hartwig amination) .

Workflow N1 6-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine N2 Spectroscopic Validation (NMR, HRMS, FT-IR) N1->N2 QA/QC N3 Orthogonal Cross-Coupling Strategy N2->N3 Validated Core N4 Suzuki-Miyaura Coupling (Selective C-I Activation) N3->N4 Catalyst: Pd(0) N5 Buchwald-Hartwig Amination (C-Br Activation) N4->N5 Catalyst: Pd(0)/Ligand N6 Target Drug Scaffold N5->N6 Final Product

Workflow demonstrating the orthogonal cross-coupling strategy enabled by the di-halogenated core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Accurate regiochemical assignment of substituted imidazo[1,2-a]pyrimidines is non-trivial and relies heavily on high-resolution 1 H and 13 C NMR spectroscopy .

Regiochemical Proof via 1 H NMR Spin-Spin Coupling

The position of the bromine atom on the pyrimidine ring dictates the splitting pattern of the remaining protons. Bromination at C-6 breaks the symmetry of the ring, isolating the protons at C-5 and C-7. Because these protons are separated by the C-6 carbon, they exhibit a characteristic meta-coupling ( 4J≈2.0−2.5 Hz). If the bromine were erroneously attached at C-5, the remaining H-6 and H-7 would exhibit a much larger ortho-coupling ( 3J≈7.0 Hz). Therefore, the observation of two high-frequency doublets with small J -values is the definitive causal proof of C-6 regiochemistry .

The Heavy Atom Effect in 13 C NMR

The halogen substituents exert a profound influence on the 13 C chemical shifts via spin-orbit coupling, commonly known as the "heavy atom effect." The massive electron cloud of the iodine atom generates a secondary magnetic field that strongly opposes the applied spectrometer field. This results in an anomalous shielding of the attached ipso-carbon (C-4'), pushing its resonance significantly upfield to approximately 93–96 ppm. The bromine atom at C-6 exerts a similar, albeit weaker, shielding effect.

NMR_Logic N1 1H NMR Spectrum N2 Aromatic Region (7.0 - 9.5 ppm) N1->N2 N3 AA'BB' System (J ≈ 8.5 Hz) N2->N3 N4 Two Doublets (J ≈ 2.5 Hz) N2->N4 N5 Singlet (≈ 8.0 ppm) N2->N5 N6 4-Iodophenyl Group at C2 N3->N6 Confirms N7 H-5 & H-7 (Meta-Coupling) N4->N7 Confirms 6-Br N8 H-3 (Imidazole Core) N5->N8 Confirms

Logical workflow for 1H NMR regiochemical assignment of the imidazo[1,2-a]pyrimidine core.

Quantitative NMR Data Summary
NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J )Assignment Rationale
1 H H-58.80 – 9.00d2.0 – 2.5 HzDeshielded by bridgehead N; meta-coupled to H-7.
1 H H-78.40 – 8.60d2.0 – 2.5 HzMeta-coupled to H-5.
1 H H-37.90 – 8.10s-Isolated proton on the imidazole ring.
1 H H-2', H-6'7.70 – 7.90d8.0 – 8.5 HzOrtho to imidazo core; part of AA'BB' system.
1 H H-3', H-5'7.80 – 8.00d8.0 – 8.5 HzOrtho to iodine; AA'BB' system.
13 C C-4' (C-I)93.0 – 96.0C q​ -Strong shielding due to iodine heavy atom effect.
13 C C-6 (C-Br)106.0 – 109.0C q​ -Moderate shielding due to bromine heavy atom effect.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides unequivocal proof of the dual-halogenation state through precise isotopic signature mapping.

Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively). Consequently, the molecular ion [M+H]+ will manifest as a distinct doublet separated by exactly 1.998 Da (e.g., m/z 399.8945 and 401.8925). Iodine, conversely, is monoisotopic ( 127 I); it shifts the absolute mass of the compound significantly higher but does not complicate the isotopic envelope. The observation of this clean 1:1 doublet at the calculated exact mass is the ultimate validation of the molecular formula.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal confirmation of the functional groups. The heavy atomic masses of bromine and iodine reduce the frequency of their respective stretching vibrations, placing them in the far fingerprint region.

  • C=N / C=C Stretches: 1600 – 1650 cm −1 (Characteristic of the fused imidazo-pyrimidine aromatic system).

  • C–Br Stretch: 600 – 700 cm −1 (Strong, sharp band).

  • C–I Stretch: 500 – 600 cm −1 (Strong band, often the lowest frequency peak in the spectrum).

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to guarantee that the resulting data is a product of successful methodology rather than instrumental artifact.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). The high polarity of DMSO- d6​ ensures complete dissolution of rigid, planar heterocyclic systems.

  • Internal Referencing: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

  • Validation Check 1: Upon acquisition, verify the presence of a sharp TMS singlet exactly at δ 0.00 ppm. A broadened TMS peak indicates poor magnetic field homogeneity (shimming failure).

  • Validation Check 2: Locate the residual DMSO pentet at δ 2.50 ppm. Peak drift > 0.02 ppm indicates temperature instability within the probe.

  • Acquisition Parameters: Acquire 1 H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration). Acquire 13 C NMR at 100 MHz (1024 scans).

Protocol B: LC-ESI-HRMS Validation
  • Sample Preparation: Dilute the analyte to 1 μ g/mL in LC-MS grade Acetonitrile containing 0.1% Formic Acid (to promote protonation for positive ion mode ESI).

  • Lock Mass Infusion: Continuously infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass during the run.

  • Validation Check 1: Post-acquisition, verify that the mass accuracy of the lock mass remains within a < 2 ppm error margin across the entire chromatogram.

  • Validation Check 2 (Isotopic Fidelity): Extract the spectra for the [M+H]+ ion. The peak intensity ratio of the m/z 399.8945 ( 79 Br) to m/z 401.8925 ( 81 Br) must be 1:0.97 ( ± 5%). Deviation from this ratio indicates isobaric interference or detector saturation.

References

  • Kotla, S. K. R., Vandavasi, J. K., Wang, J.-J., Parang, K., & Tiwari, R. K. "Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines." ACS Omega, 2017. URL:[Link]

  • Katritzky, A. R., Xu, Y.-J., & Tu, H. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine." The Journal of Organic Chemistry, 2003. URL:[Link]

  • Gómez-García, O., Andrade-Pavón, D., Campos-Aldrete, E., Ballinas-Indilí, R., Méndez-Tenorio, A., Villa-Tanaca, L., & Álvarez-Toledano, C. "Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines." Molecules, 2018. URL:[Link]

  • Kobak, R. Z., & Akkurt, B. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." Journal of the Turkish Chemical Society Section A: Chemistry, 2022. URL:[Link]

Foundational

A Comprehensive Spectroscopic Guide to 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine: An In-depth ¹H and ¹³C NMR Analysis

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. Tailored for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive analysis grounded in established principles of NMR spectroscopy and data from analogous structures. The guide delves into the causal relationships between molecular structure and spectral features, outlines best-practice experimental protocols, and provides a framework for the unambiguous structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of Imidazo[1,2-a]pyrimidines and the Role of NMR

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise substitution pattern on this bicyclic system is critical to its pharmacological profile. Consequently, unambiguous structural characterization is a cornerstone of any research and development effort in this area.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][3][4] For a molecule such as 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, with its distinct aromatic systems and substituent effects, NMR is indispensable for confirming its identity and purity.

This guide will first establish the necessary experimental framework for acquiring high-quality NMR data, followed by a detailed predictive analysis of the ¹H and ¹³C NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[5][6] A well-defined protocol is a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

A pristine sample is the prerequisite for a high-resolution spectrum. The following steps ensure the sample is optimized for NMR analysis:

  • Purity: The compound of interest should be of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.[7]

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. The choice of solvent can also influence chemical shifts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for imidazo[1,2-a]pyrimidine derivatives due to its excellent solubilizing power.[8][9][10] Chloroform-d (CDCl₃) is another viable option.[11] The residual solvent peak can be used as a secondary chemical shift reference (e.g., DMSO-d₆ at δH ≈ 2.50 ppm and δC ≈ 39.52 ppm).

  • Concentration: A balance must be struck between sufficient concentration for a good signal-to-noise ratio and avoiding aggregation or solubility issues. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical.[6][12] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[12]

  • Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and lead to broadened spectral lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5][7]

  • NMR Tubes: Use high-quality, clean, and dry NMR tubes to ensure optimal performance. Scratches or imperfections can distort the magnetic field.[5][7]

Spectrometer Setup and Data Acquisition

Modern NMR spectrometers offer a suite of experiments for comprehensive structural analysis. The following workflow is recommended for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for confirmation) H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Survey DEPT DEPT-135 C13_NMR->DEPT Determine CHn Multiplicity COSY ¹H-¹H COSY DEPT->COSY Proceed to Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon Direct Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Correlations

Figure 2: Structure and numbering of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum is expected to show signals primarily in the aromatic region (δ 7.0-9.5 ppm). The electron-withdrawing nature of the bromine and iodine atoms, along with the heterocyclic ring system, will deshield the protons, shifting them downfield.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3 ~ 8.3 - 8.5s-Singlet, no adjacent protons. Located on the electron-rich imidazole ring.
H-5 ~ 9.0 - 9.3dJ5,7 ≈ 1.5 - 2.0Doublet, deshielded by adjacent N4 and influenced by the C6-Br group. Shows small meta-like coupling to H-7.
H-7 ~ 7.4 - 7.6dJ5,7 ≈ 1.5 - 2.0Doublet, coupled to H-5. Shifted upfield relative to H-5.
H-2', H-6' ~ 7.9 - 8.1dJ2',3' ≈ 8.5Doublet, ortho to the electron-withdrawing imidazopyrimidine ring. Appears as a typical AA'BB' system with H-3'/H-5'.
H-3', H-5' ~ 7.8 - 8.0dJ3',2' ≈ 8.5Doublet, ortho to the iodine atom. Iodine's deshielding effect is slightly less than the heterocyclic system. Appears as a typical AA'BB' system with H-2'/H-6'.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C spectrum will show 12 distinct signals, as all carbons are in unique chemical environments. The chemical shifts are influenced by hybridization, proximity to heteroatoms, and substituent effects.

CarbonPredicted δ (ppm)DEPT-135Rationale
C-2 ~ 145 - 148CQuaternary carbon, attached to N1, N8, and the iodophenyl ring. Highly deshielded.
C-3 ~ 110 - 113CH (+)Part of the imidazole ring, shielded relative to other aromatic carbons in the core.
C-5 ~ 148 - 152CH (+)Deshielded due to proximity to N4 and influence from the C6-Br group.
C-6 ~ 115 - 118CQuaternary carbon directly attached to bromine. The heavy atom effect of Br shields this carbon slightly.
C-7 ~ 125 - 128CH (+)Aromatic carbon in the pyrimidine ring.
C-8a ~ 143 - 146CBridgehead quaternary carbon, part of both rings and bonded to two nitrogen atoms.
C-1' ~ 132 - 135CQuaternary carbon of the phenyl ring attached to the imidazopyrimidine core.
C-2', C-6' ~ 128 - 131CH (+)Phenyl ring carbons ortho to the point of attachment.
C-3', C-5' ~ 137 - 140CH (+)Phenyl ring carbons ortho to the iodine atom. Deshielded compared to C-2'/C-6'.
C-4' ~ 95 - 98CQuaternary carbon directly attached to iodine. Significantly shielded by the heavy atom effect of iodine.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. By adhering to the outlined experimental protocols and utilizing the predictive spectral data, researchers can confidently verify the structure of this compound. The true power of modern NMR, however, lies in the application of 2D techniques like COSY, HSQC, and HMBC, which would serve to unequivocally confirm the assignments presented herein. [2][13][14]This foundational spectroscopic knowledge is critical for ensuring the chemical integrity of novel compounds destined for applications in medicinal chemistry and materials science.

References

  • NMR sample preparation guidelines. (n.d.).
  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.).
  • Liu, M., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9), 1265-1274. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy - Hilaris Publisher. (2020). Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]

  • Çetinkaya, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecular Diversity. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Structure Elucidation by NMR – NMR Service | ETH Zurich. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007).
  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]

  • Rasapalli, S., et al. (2013). A facile synthesis of oroidin and its congeners through imidazo[1, 2-a]pyrimidine chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • IR, 1 H NMR, 13 C NMR of the final compounds 6a-e. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. Retrieved from [Link]

  • NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • 6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine. (2012). Semantic Scholar. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

Sources

Exploratory

Advanced Mass Spectrometry of Halogenated Imidazo[1,2-a]pyrimidines: Fragmentation Dynamics and Analytical Workflows

Executive Summary Imidazo[1,2-a]pyrimidines represent a privileged class of nitrogen-bridgehead fused heterocycles. Because they act as synthetic bioisosteres of purine bases, they are heavily utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyrimidines represent a privileged class of nitrogen-bridgehead fused heterocycles. Because they act as synthetic bioisosteres of purine bases, they are heavily utilized in the development of novel antimicrobial, anticancer, and antiviral therapeutics [[1]](). In medicinal chemistry, halogenation (incorporating F, Cl, Br, or I) is a primary optimization strategy to enhance lipophilicity, improve metabolic stability, and increase target binding affinity 2.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, characterizing these halogenated scaffolds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical. This whitepaper provides an in-depth mechanistic guide to the mass spectrometric behavior of halogenated imidazo[1,2-a]pyrimidines, detailing core fragmentation pathways, the specific impact of halogen substituents, and self-validating experimental workflows.

Core Principles of Imidazo[1,2-a]pyrimidine Ionization

Understanding the baseline fragmentation of the unsubstituted imidazo[1,2-a]pyrimidine core is a prerequisite for analyzing its halogenated derivatives.

Under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, the fused bicyclic system exhibits highly specific cleavage patterns. The hallmark of imidazo[1,2-a]pyrimidine fragmentation is the neutral loss of Hydrogen Cyanide (HCN, 27 Da) 3.

Mechanistic Causality: Why does this specific loss occur? Foundational studies demonstrate that the loss of HCN is dictated by the localized bond orders within the ion radical. Specifically, the 1-9 and 2-3 bonds of the imidazo[1,2-a]pyrimidine ring possess significant single-bond character. During collisional activation, these weaker single bonds rupture preferentially compared to the adjacent double bonds, leading to the extrusion of HCN and subsequent collapse of the fused ring system [[3]](). In modern ESI+ LC-MS/MS, protonation typically occurs at the highly basic N1 or N8 positions, yielding a stable [M+H]+ precursor that requires moderate to high collision energy to initiate this ring opening 4.

Impact of Halogenation on Fragmentation Dynamics

The introduction of halogens drastically alters the mass spectrometric landscape of the molecule, introducing both diagnostic isotopic tags and new fragmentation vulnerabilities.

  • Fluorine (F): Due to the exceptionally high bond dissociation energy of the C-F bond (~485 kJ/mol), fluorine is rarely lost as a neutral or radical species during Collision-Induced Dissociation (CID). Instead, fluorine acts as a stable mass tracer. For example, in 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidines, the fluorine atom remains attached to the aryl ring during pyrimidine cleavage, yielding a characteristic fluorobenzonitrile fragment ion at m/z 122 2.

  • Chlorine (Cl) & Bromine (Br): These halogens provide immediate visual confirmation of their presence via their natural isotopic distributions ( 35Cl/37Cl in a 3:1 ratio; 79Br/81Br in a 1:1 ratio). When substituted at the highly nucleophilic C3 position of the imidazole ring, the C-X bond becomes the weakest point in the molecule. Low-energy CID readily induces the neutral loss of HCl (36 Da) or HBr (80/82 Da), or the radical loss of Cl∙ / Br∙ .

  • Iodine (I): The C-I bond is highly labile. The dominant and often exclusive fragmentation pathway at low collision energies is the loss of atomic iodine ( I∙ , 127 Da), which can sometimes suppress the observation of the structurally informative core fragments unless collision energy is carefully ramped.

Quantitative Data: Isotopic and Fragmentation Profiles

Table 1: Theoretical exact masses, isotopic distributions, and primary CID neutral losses for a model series of halogenated 2-phenylimidazo[1,2-a]pyrimidines.

Halogen SubstitutionMolecular FormulaExact Mass (Da) [M+H]+ Isotopic Pattern (Relative Abundance)Primary CID Neutral Losses
Fluorine (C2-phenyl) C12​H8​FN3​ 213.0702214.07 (100%)-HCN (27 Da), -C2H2 (26 Da)
Chlorine (C3) C12​H7​ClFN3​ 247.0312248.04 (100%), 250.04 (33%)-HCl (36 Da), - Cl∙ (35 Da)
Bromine (C3) C12​H7​BrFN3​ 290.9807291.99 (100%), 293.99 (98%)-HBr (80 Da), - Br∙ (79 Da)
Iodine (C3) C12​H7​FIN3​ 338.9668339.97 (100%)- I∙ (127 Da), -HI (128 Da)

Self-Validating Experimental Workflow: LC-MS/MS Protocol

To accurately map the fragmentation of a novel halogenated imidazo[1,2-a]pyrimidine, the analytical protocol must be designed to capture both fragile halogen losses and robust core cleavages. The following step-by-step methodology ensures a self-validating system.

Phase 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the analyte in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the protonated [M+H]+ state at the basic N1/N8 positions, thereby maximizing ESI+ ionization efficiency.

  • Self-Validation Step: Prior to analyzing the unknown, inject a standard reference of unsubstituted 2-phenylimidazo[1,2-a]pyrimidine. Verify that CID yields the diagnostic m/z 169 142 (-HCN) transition. If this transition is absent, the collision cell gas pressure or quadrupole calibration is compromised.

Phase 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Halogenation significantly increases the LogP (lipophilicity) of the molecule. A steep organic gradient ensures sharp peak shapes and prevents carryover of heavily halogenated (e.g., brominated/iodinated) derivatives that stick to the stationary phase.

Phase 3: MS/MS Optimization (Energy Ramping)
  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • CID Execution: Isolate the [M+H]+ precursor in Q1. In the q2 collision cell (using Argon gas), apply a Collision Energy (CE) Ramp from 15 eV to 45 eV .

  • Causality: A static CE is insufficient. Low CE (~15-20 eV) is required to observe the intact precursor and the initial cleavage of labile C-Br or C-I bonds. High CE (>30 eV) is mandatory to overcome the activation energy required to shatter the fused pyrimidine ring and observe the diagnostic -HCN loss.

LCMS_Workflow N1 1. Sample Preparation (0.1% FA in MeOH/H2O) N2 2. UHPLC Separation (C18 Column, Gradient) N1->N2 N3 3. ESI Source (+) Protonation at N1/N8 N2->N3 N4 4. Q1: Precursor Selection Isotope Isolation N3->N4 N5 5. q2: Collision Cell (CID) Energy Ramping (15-45 eV) N4->N5 Target [M+H]+ N6 6. Q3: Fragment Detection m/z Profiling N5->N6 Product Ions N7 7. Data Analysis Neutral Loss Mapping N6->N7

Fig 1. LC-MS/MS analytical workflow for halogenated imidazo[1,2-a]pyrimidines.

Mechanistic Pathway Visualization

To synthesize the concepts of halogen lability and core stability, Figure 2 illustrates the logical CID fragmentation pathway of a model compound: 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine .

Notice how the pathway bifurcates based on the applied collision energy. The weak C-Br bond breaks first, while the robust C-F bond remains intact, serving as a structural anchor for the resulting fragment ions.

Fragmentation M [M+H]+ m/z 292 / 294 (3-Br-2-(4-F-phenyl)imidazo[1,2-a]pyrimidine) A Loss of Br• / HBr m/z 213 / 212 (Radical/Neutral Loss) M->A -HBr / -Br• (Low CE: 15-20 eV) B Loss of HCN (27 Da) m/z 265 / 267 (Core Cleavage) M->B -HCN (High CE: >30 eV) C Pyrimidine Ring Opening m/z 122 (4-fluorobenzonitrile ion) M->C Ring Cleavage (High CE) D Secondary Loss (HCN) m/z 186 (Fused Ring Collapse) A->D -HCN (Medium CE)

Fig 2. CID fragmentation pathway of a model halogenated imidazo[1,2-a]pyrimidine.

References

  • [3] Paudler, W. W., Kuder, J. E., & Helmick, L. S. (1967). "Mass spectra of some di- and triazaindenes." The Journal of Organic Chemistry. 3

  • [4] RSC Publishing (2025). "Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies." RSC Advances. 4

  • [2] MDPI (2024). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." MDPI. 2

  • [1] Enjilzadeh, M. et al. (2025). "Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation." Tetrahedron. 1

Sources

Foundational

Engineering 6-Bromoimidazo[1,2-a]pyrimidine Architectures: A Technical Guide to Regioselective Functionalization and Kinase Inhibitor Design

Executive Summary The imidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, uniquely positioned to interact with the ATP-binding pockets of diverse kinase families. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, uniquely positioned to interact with the ATP-binding pockets of diverse kinase families. Specifically, 6-bromoimidazo[1,2-a]pyrimidine (CAS: 865156-68-9) serves as a highly versatile, pre-functionalized building block[1]. By exploiting the differential electronic properties of its fused bicyclic system, medicinal chemists can execute precise, late-stage functionalizations (LSF). This whitepaper provides an in-depth mechanistic analysis of the scaffold’s synthesis, regioselective cross-coupling strategies, and its systems-level application in developing potent inhibitors for targets such as ATM, RIPK1, and FGFR[2],[3],[4].

Structural Logic and Electronic Topology

The reactivity of 6-bromoimidazo[1,2-a]pyrimidine is dictated by the push-pull electronic distribution across its fused rings:

  • The Pyrimidine Ring (Electron-Deficient): The two endocyclic nitrogen atoms withdraw electron density, rendering the C-6 position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). The presence of the bromine atom at C-6 provides an ideal thermodynamic leaving group for cross-coupling[5].

  • The Imidazole Ring (Electron-Rich): The bridgehead nitrogen donates electron density into the five-membered ring, making the C-3 position highly nucleophilic. This allows for mild, metal-free electrophilic aromatic substitutions (e.g., halogenation or direct C-H amination) without disrupting the rest of the molecule[2].

De Novo Core Assembly: The Condensation Paradigm

To avoid the regiochemical ambiguity of directly brominating an unsubstituted imidazo[1,2-a]pyrimidine core, the optimal synthetic route utilizes pre-functionalized starting materials[5].

Protocol 1: Synthesis of the 6-Bromoimidazo[1,2-a]pyrimidine Scaffold

Objective: Construct the fused bicyclic core via a thermodynamically driven condensation reaction.

  • Reagent Assembly: Combine 2-amino-5-bromopyrimidine (1.0 eq) and chloroacetaldehyde (1.2 eq, typically as an aqueous solution) in a polar protic solvent such as ethanol or isopropanol.

    • Causality: Chloroacetaldehyde acts as a bis-electrophile. The exocyclic amine of the pyrimidine attacks the highly reactive aldehyde first, forming an imine intermediate. The polar protic solvent stabilizes the transition states of these charged intermediates.

  • Cyclization & Heating: Heat the reaction mixture to reflux (70–80 °C) for 4–6 hours under a nitrogen atmosphere.

    • Causality: Refluxing provides the necessary activation energy for the endocyclic pyrimidine nitrogen to displace the alkyl chloride via an intramolecular SN​2 attack. This irreversible step is thermodynamically driven by the aromatization of the newly formed imidazole ring.

  • Workup and Self-Validation: Cool the mixture to room temperature. Neutralize with saturated aqueous NaHCO3​ .

    • Validation: The reaction is self-validating; as the hydrobromide/hydrochloride salt of the product forms, it often precipitates out of solution. Upon neutralization, the free base of 6-bromoimidazo[1,2-a]pyrimidine precipitates as a solid. Reaction completion is confirmed via LC-MS (monitoring the disappearance of the starting amine and the appearance of the [M+H]+ peak at m/z 197.9)[1].

Divergent Late-Stage Functionalization (LSF)

The true value of 6-bromoimidazo[1,2-a]pyrimidine lies in its capacity for sequential, regioselective functionalization. The following protocol details a standard three-step workflow used to synthesize advanced Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[2].

Protocol 2: Iterative Cross-Coupling and Electrophilic Halogenation

Objective: Generate a bis-arylated kinase inhibitor via sequential C-6 and C-3 modifications.

  • Step 1: C-6 Suzuki-Miyaura Coupling

    • Procedure: Charge a flask with 6-bromoimidazo[1,2-a]pyrimidine (1.0 eq), an aryl boronic acid (e.g., 4-isopropylsulfonylphenylboronic acid, 1.3 eq), K2​CO3​ (2.0 eq), and PdCl2​(dppf) (0.05 eq) in a degassed dioxane/ H2​O /EtOH (7:3:4) mixture. Heat at 85 °C for 4 hours.

    • Causality: The electron-deficient pyrimidine activates the C-Br bond for oxidative addition. The biphasic solvent system is critical: dioxane solubilizes the organic substrates, water dissolves the inorganic base required for the transmetalation step, and ethanol homogenizes the mixture. The bulky dppf ligand accelerates the final reductive elimination step, preventing catalyst trapping[2].

    • Validation: Monitor via TLC. The highly polar starting material will convert to a more lipophilic, UV-active spot.

  • Step 2: C-3 Electrophilic Iodination

    • Procedure: Dissolve the C-6 arylated intermediate in anhydrous THF. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. Stir for 3 hours.

    • Causality: The C-3 position is highly electron-rich. NIS provides a mild, controlled source of electrophilic iodine ( I+ ). Using THF at room temperature prevents over-halogenation or degradation that might occur with harsher reagents like I2​ /nitric acid[2].

    • Validation: LC-MS will show a mass shift of +126 Da, confirming mono-iodination.

  • Step 3: C-3 Suzuki-Miyaura Coupling

    • Procedure: React the C-3 iodinated intermediate with a second boronic acid using similar conditions to Step 1, but at a slightly lower temperature (75 °C).

    • Causality: The newly formed C-I bond is significantly weaker and more reactive toward Pd(0) oxidative addition than the original C-Br bond, allowing the reaction to proceed smoothly at lower temperatures, preserving the integrity of the now-complex pharmacophore[2].

Synthesis Start 6-Bromoimidazo[1,2-a]pyrimidine (Core Scaffold) Step1 C-6 Suzuki Coupling PdCl2(dppf), Boronic Acid Start->Step1 Exploits C-Br Reactivity Step2 C-3 Iodination NIS, THF Step1->Step2 Electrophilic Substitution Step3 C-3 Suzuki Coupling Pd Catalyst, Boronic Acid Step2->Step3 Exploits C-I Reactivity Final Bis-arylated Kinase Inhibitor (e.g., ATM Inhibitor) Step3->Final SAR Optimization

Figure 1: Three-step regioselective functionalization of the imidazo[1,2-a]pyrimidine scaffold.

Systems-Level Pharmacology: Kinase and Viral Targeting

The spatial arrangement of the three nitrogen atoms in the imidazo[1,2-a]pyrimidine core makes it an exceptional hydrogen-bond acceptor system, perfectly suited for the hinge regions of various kinases.

RIPK1 and Necroptosis Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a critical driver of TNF α -mediated necroptosis and inflammation. When TNF α binds to TNFR1, Complex I is formed. If ubiquitination by cIAP1/2 is inhibited, Complex II (containing RIPK1 and Caspase-8) assembles, triggering cell death[3]. While the unsubstituted imidazo[1,2-a]pyrimidine core (Compound 1b) is inactive against RIPK1 ( IC50​>300 nM), strategic functionalization at the C-6 and C-3 positions allows the scaffold to project substituents into the allosteric hydrophobic pocket while the core nitrogen atoms anchor to the Met95 residue in the kinase hinge region[3].

RIPK1 TNF TNFα Signal TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (RIPK1, cIAP1/2) Survival Pathway TNFR1->Complex1 Recruitment Complex2 Complex II (RIPK1, Caspase-8) Apoptosis/Necroptosis Complex1->Complex2 Deubiquitination Inhibitor Imidazo[1,2-a]pyrimidine RIPK1 Inhibitor Inhibitor->Complex1 Binds Hinge Region (Met95) Inhibitor->Complex2 Blocks Kinase Activity

Figure 2: Mechanism of action for RIPK1-mediated necroptosis inhibition via hinge region binding.
Broad-Spectrum Antiviral Applications

Beyond kinases, the scaffold has been successfully utilized to block viral entry. By coupling 6-bromoimidazo[1,2-a]pyrimidine with 4-isopropoxyphenylboronic acid, researchers developed potent inhibitors that prevent the cellular entry of arenaviruses (such as Lassa virus and Junin virus), exhibiting steep cooperative Hill slopes and superior antiviral activity[6].

Quantitative Structure-Activity Relationships (SAR)

The table below summarizes the biological impact of specific functionalizations on the 6-bromoimidazo[1,2-a]pyrimidine core across various therapeutic targets.

Scaffold / DerivativeTarget PathwayKey Structural ModificationBiological ActivitySource
Unsubstituted Core (1b) RIPK1 KinaseNone (Baseline Scaffold)Inactive ( IC50​>300 nM)[3]
Analog 31 Arenavirus EntryC-6 (4-isopropoxyphenyl)Sub-nanomolar EC50​ (Broad-spectrum)[6]
Pyrrolo/Imidazo Series ATM KinaseC-6 Aryl Sulfonyl + C-3 ArylHighly Selective Inhibition[2]
Heteroaryl Derivatives FGFR KinaseC-6 Heterocyclyl SubstitutionPotent Kinase Inhibition[4]

Conclusion

The 6-bromoimidazo[1,2-a]pyrimidine molecule is far more than a simple heterocyclic intermediate; it is a highly programmable logic gate for medicinal chemistry. By understanding the disparate electron densities of its fused rings, researchers can execute highly predictable, self-validating synthetic workflows. Whether anchoring into the Met95 hinge region of RIPK1 or blocking arenavirus cell entry, the strategic derivatization of the C-3 and C-6 positions continues to yield next-generation therapeutics with exceptional pharmacokinetic profiles.

References

  • Source: benchchem.
  • National Institutes of Health (NIH)
  • PubChemLite - 6-bromoimidazo[1,2-a]pyrimidine (C6H4BrN3)
  • DOI / Elsevier - Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1)
  • Source: acs.
  • Source: google.

Sources

Exploratory

The Solubility Profile of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine in Organic Solvents: A Technical Guide

Executive Summary The compound 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a highly functionalized, rigid heterocyclic intermediate. Featuring orthogonal halogen substituents (bromine and iodine), it is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a highly functionalized, rigid heterocyclic intermediate. Featuring orthogonal halogen substituents (bromine and iodine), it is a highly valuable scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in medicinal chemistry and materials science [1]. However, its structural architecture presents significant solubility bottlenecks in standard organic solvents.

This whitepaper provides an in-depth analysis of the physicochemical forces governing the solubility of this compound, a quantitative solubility matrix, and a self-validating experimental protocol for thermodynamic solubility screening.

Physicochemical Drivers of Solubility: The Causality of Insolubility

To effectively solvate 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, one must understand the thermodynamic barriers imposed by its crystal lattice. The dissolution of this molecule is heavily restricted by three interacting structural features:

  • Planar π−π Stacking: The imidazo[1,2-a]pyrimidine core is a fused, fully conjugated bicyclic system. This extreme planarity facilitates tight intermolecular face-to-face and edge-to-face π−π stacking in the solid state, driving up the lattice enthalpy ( ΔHlattice​ ).

  • High Lipophilicity (LogP): The addition of two heavy halogens (Br and I) and a phenyl ring significantly increases the hydrophobic surface area of the molecule, rendering it highly lipophilic and inherently incompatible with highly polar protic solvents like water or cold alcohols.

  • Halogen Bonding ( σ -Hole Interactions): Both bromine and iodine are highly polarizable halogens. Due to the electron-withdrawing nature of the heteroaromatic core, an electron-deficient region (the σ -hole) forms on the distal end of the C–Br and C–I bonds [2]. These σ -holes act as strong Lewis acids, forming robust non-covalent "halogen bonds" with Lewis basic sites (such as the nitrogen atoms of adjacent pyrimidine rings) in the crystal lattice.

The Solvation Rule: To achieve dissolution, the chosen organic solvent must possess sufficient Lewis basicity to disrupt the halogen bonds and a high enough dielectric constant to solvate the polarizable π -system, overcoming the massive ΔHlattice​ penalty.

Quantitative Solubility Matrix in Organic Solvents

Because specific empirical solubility data for highly specialized intermediates can vary based on crystal polymorph purity, the following table synthesizes the expected thermodynamic solubility ranges based on structurally analogous di-halogenated diaryl heterocycles.

Table 1: Estimated Solubility Profile of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine at 25°C.

Solvent ClassRepresentative SolventsEstimated Solubility Range (mg/mL)Mechanistic Solvation Rationale
Polar Aprotic DMSO, DMF, NMP10.0 – 50.0 Strong Lewis basicity (e.g., DMSO oxygen) disrupts σ -hole halogen bonds; high dielectric constant solvates the polarizable core.
Halogenated Dichloromethane, Chloroform5.0 – 20.0 Favorable dipole-dipole and dispersion interactions with the heavy halogen substituents.
Ethers THF, 1,4-Dioxane1.0 – 10.0 Moderate polarity; the ether oxygen acts as a weak hydrogen-bond and halogen-bond acceptor.
Polar Protic Methanol, Ethanol< 1.0 High solvent self-association (H-bonding); poor solvation of the large, hydrophobic, heavy-atom-rich framework.
Non-Polar Hexane, Heptane< 0.1 Insufficient solvent-solute interactions (weak London dispersion forces) to overcome the high crystal lattice energy.

Standardized Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of this compound for reaction optimization, kinetic dissolution (simply watching a solid dissolve) is insufficient. The Shake-Flask Method coupled with HPLC-UV is the gold standard for establishing true thermodynamic equilibrium [3].

Step-by-Step Methodology

This protocol is designed as a self-validating system to prevent false-positive saturation readings.

  • Sample Preparation: Weigh an excess amount of 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (e.g., 50 mg) into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Thermodynamic Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermomixer set to 25.0 ± 0.1 °C and agitate at 800 rpm for 24 to 48 hours .

    • Causality: Halogenated planar compounds often exhibit slow dissolution kinetics. A minimum of 24 hours ensures the transition from a kinetic state to a thermodynamic equilibrium.

  • Phase Separation (Self-Validation Step): Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

    • Validation Check: Visually inspect the vial. A solid pellet MUST be present at the bottom. If no solid remains, the solution is not saturated. You must add more compound and repeat Step 2.

  • Sampling and Dilution: Carefully aspirate 50 µL of the clear supernatant using a positive displacement pipette (to account for solvent viscosity/volatility). Immediately dilute this aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling or standing.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system. Quantify the concentration using a pre-established calibration curve measured at the compound's λmax​ (typically 280–320 nm for extended conjugated pyrimidines).

Solubility Screening Workflow

The following diagram illustrates the logical decision tree for evaluating and optimizing the solubility of this intermediate prior to synthetic application.

SolubilityWorkflow Start Compound Procurement 6-Br-2-(4-I-Ph)imidazo[1,2-a]pyrimidine Solvent Solvent Selection (Polar Aprotic, Halogenated, Protic) Start->Solvent Shake Thermodynamic Equilibration Shake-Flask Method (24-48h at 25°C) Solvent->Shake Sep Phase Separation Centrifugation / Filtration Shake->Sep Quant HPLC-UV Quantification Determine mg/mL Sep->Quant Decision Solubility > 10 mg/mL? Quant->Decision Opt Proceed to Reaction (e.g., Suzuki/Sonogashira) Decision->Opt Yes Heat Apply Heating or Co-solvent System Decision->Heat No Heat->Shake Re-evaluate

Workflow for thermodynamic solubility screening via shake-flask method and HPLC-UV.

Strategies to Overcome Solubility Bottlenecks in Synthesis

If the compound exhibits sub-optimal solubility (< 10 mg/mL) in the desired reaction solvent, consider the following field-proven interventions:

  • Thermal Disruption: Elevated temperatures (e.g., running reactions at 80–100 °C in DMF or 1,4-Dioxane) provide the thermal energy required to overcome the ΔHlattice​ barrier. Ensure the compound is thermally stable at these temperatures.

  • Co-Solvent Systems: Blending solvents can create synergistic solvation effects. A mixture of Toluene and Ethanol (often used in Suzuki couplings) can balance the solvation of the lipophilic halogens (Toluene) while providing polarity for transition metal catalysts (Ethanol).

  • Sonication: Applying ultrasonic irradiation prior to reagent addition can temporarily disrupt the crystal lattice, reducing particle size and increasing the surface area for kinetic dissolution, which is often sufficient to initiate catalytic cycles.

References

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at:[Link]

  • ChemRxiv. (2023). “Anti-Electrostatic” Halogen Bonding. Available at:[Link]

Protocols & Analytical Methods

Method

detailed synthesis protocol for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Detailed Synthesis Protocol for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Application Note & Experimental Guide for Drug Development Professionals Executive Summary Imidazo[1,2-a]pyrimidines are privileged bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Synthesis Protocol for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Application Note & Experimental Guide for Drug Development Professionals

Executive Summary

Imidazo[1,2-a]pyrimidines are privileged bioisosteric scaffolds of purines, playing a pivotal role in modern medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics[1][2]. This application note details a robust, scalable, and high-yielding protocol for the synthesis of 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. By leveraging a modified base-assisted Tschitschibabin (Chichibabin) condensation[3], this guide provides a self-validating experimental framework designed to maximize yield while minimizing the formation of tarry byproducts commonly associated with α-haloketone polymerizations.

Mechanistic Rationale & Reaction Causality

As a foundational principle of this protocol, understanding the causality behind the reaction mechanism is critical for troubleshooting and scale-up. The synthesis is achieved via a bimolecular condensation between 2-amino-5-bromopyrimidine and 4-iodophenacyl bromide (2-bromo-1-(4-iodophenyl)ethanone).

The reaction proceeds through a self-validating cascade:

  • Regioselective Alkylation : The endocyclic nitrogen (N1) of the pyrimidine ring is significantly more nucleophilic than the exocyclic primary amine. This is due to the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyrimidine system. N1 attacks the electrophilic α-carbon of 4-iodophenacyl bromide, displacing the bromide ion to form an N1-alkylated pyrimidinium intermediate.

  • Intramolecular Cyclization : The pendant exocyclic amine subsequently attacks the highly electrophilic ketone carbonyl, forming a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization : The elimination of a water molecule yields the fully aromatized, thermodynamically stable imidazo[1,2-a]pyrimidine core.

The Role of the Base: The classical 1925 Tschitschibabin reaction often suffers from modest yields due to product inhibition[3]. The generation of hydrobromic acid (HBr) during the initial alkylation step protonates the starting aminopyrimidine, drastically reducing its nucleophilicity. The addition of a mild base (NaHCO₃) neutralizes the HBr, driving the equilibrium forward without inducing base-catalyzed degradation of the haloketone.

Mechanism A 2-Amino-5-bromopyrimidine + 4-Iodophenacyl bromide B N1-Alkylated Pyrimidinium Intermediate A->B Nucleophilic Attack (N1 on α-carbon) C Cyclic Hemiaminal Intermediate B->C Intramolecular Amine Addition D 6-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine C->D -H2O (Dehydration)

Fig 1. Mechanistic pathway of the modified Tschitschibabin condensation.

Experimental Design & Reagents

Table 1: Reagent Stoichiometry and Properties (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-5-bromopyrimidine 173.991.0 eq1.74 gPrimary Nucleophile
4-Iodophenacyl bromide 324.941.1 eq3.57 gElectrophile
Sodium Bicarbonate (NaHCO₃) 84.011.5 eq1.26 gAcid Scavenger
Ethanol (Absolute) 46.07Solvent40 mLReaction Medium

Step-by-Step Protocol

Phase 1: Reaction Setup

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-5-bromopyrimidine (1.74 g, 10.0 mmol).

  • Add absolute ethanol (40 mL) to the flask and stir at room temperature until a partial suspension is achieved.

  • Add 4-iodophenacyl bromide (3.57 g, 11.0 mmol) portion-wise over 5 minutes. (Caution: α-haloketones are potent lachrymators; handle exclusively in a well-ventilated fume hood).

  • Introduce sodium bicarbonate (1.26 g, 15.0 mmol) to the heterogeneous mixture.

Phase 2: Reflux and Cyclization 5. Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using a precisely controlled oil bath or heating mantle. 6. Maintain reflux for 12–16 hours. Monitor the reaction progress via LC-MS. The protocol self-validates here: the disappearance of the aminopyrimidine mass indicates successful alkylation, while the emergence of the target mass confirms dehydration.

Phase 3: Workup and Purification 7. Cool the reaction mixture to room temperature, then transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the precipitation of the target heterocycle. 8. Filter the resulting precipitate under vacuum using a Büchner funnel. 9. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) to remove unreacted haloketone, followed by deionized water (3 × 20 mL) to dissolve and clear inorganic salts (NaBr, unreacted NaHCO₃). 10. Dry the crude solid in a vacuum oven at 50 °C for 4 hours. 11. Recrystallization : Dissolve the crude solid in a minimum volume of boiling N,N-Dimethylformamide (DMF). Allow it to cool slowly to room temperature, then add cold ethanol to induce crystallization. Filter to yield analytically pure 6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

Workflow Step1 Step 1: Reagent Mixing 2-Amino-5-bromopyrimidine 4-Iodophenacyl bromide NaHCO3 in EtOH Step2 Step 2: Reflux 80 °C for 12-16 h Monitor via LC-MS/TLC Step1->Step2 Step3 Step 3: Precipitation Cool to 0-5 °C Vacuum Filtration Step2->Step3 Step4 Step 4: Washing Cold EtOH wash DiH2O wash (remove salts) Step3->Step4 Step5 Step 5: Purification Recrystallization in DMF/EtOH Vacuum Dry at 50 °C Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and purification process.

Analytical Validation

To ensure the integrity of the synthesized compound, cross-reference your analytical outputs with the expected parameters below.

Table 2: Expected Analytical Data

Analytical TechniqueExpected Signals / Parameters
LC-MS (ESI+) [M+H]⁺ m/z calculated: 399.89 Da.Observed: ~399.9 and ~401.9 Da. (Note: The 1:1 isotopic doublet is a critical self-validating marker confirming the retention of the ⁷⁹Br/⁸¹Br atom).
¹H NMR (400 MHz, DMSO-d₆) δ ~8.95 (d, J = 2.5 Hz, 1H, Pyrimidine C5-H)δ ~8.50 (d, J = 2.5 Hz, 1H, Pyrimidine C7-H)δ ~8.35 (s, 1H, Imidazole C3-H)δ ~7.80 (d, J = 8.4 Hz, 2H, Ar-H adjacent to Iodine)δ ~7.70 (d, J = 8.4 Hz, 2H, Ar-H adjacent to Imidazole)
Melting Point Typically >250 °C (Compound often decomposes before melting).

Troubleshooting & Optimization

  • Incomplete Dehydration (Stalled at Intermediate): If LC-MS analysis reveals a dominant mass of [M+H]⁺ = 417.9 Da, the reaction has stalled at the cyclic hemiaminal intermediate (+18 Da relative to the product). Causality: Insufficient thermal energy or base to drive the elimination of water. Solution: Add an additional 0.5 eq of NaHCO₃ and extend the reflux period by 2–3 hours.

  • Formation of Tarry Byproducts: Excessive heating or prolonged reaction times can lead to the polymerization of the highly reactive 4-iodophenacyl bromide. Causality: α-haloketones are prone to self-condensation under basic conditions. Solution: Strictly adhere to the 12–16 h timeframe. If scaling up (>50 mmol), add the haloketone via a dropping funnel over 30 minutes to a dilute solution to maintain a low steady-state concentration of the electrophile.

  • Poor Product Precipitation: If the product does not precipitate upon cooling, the ethanol volume may be too high. Solution: Concentrate the reaction mixture under reduced pressure to half its original volume before applying the ice bath.

References

  • Zhu, D.-J., et al. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences, vol. 109, 01005, 2024. URL:[Link]

  • Goel, R., et al. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." National Center for Biotechnology Information (PMC), 2024. URL:[Link]

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, vol. 11, no. 2, 2026, pp. 2348-2383. URL:[Link]

Sources

Application

An In-Depth Technical Guide to the Chichibabin Amination of 2-Aminopyrimidines

Executive Summary & Pharmaceutical Relevance The Chichibabin reaction is a cornerstone of heterocyclic chemistry, enabling the direct C-H amination of electron-deficient nitrogen heterocycles[1]. In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The Chichibabin reaction is a cornerstone of heterocyclic chemistry, enabling the direct C-H amination of electron-deficient nitrogen heterocycles[1]. In modern drug discovery, the amination of pyrimidines—specifically the conversion of 2-aminopyrimidines to 2,4-diaminopyrimidines—is of paramount importance. Approximately 50% of new chemical entities targeting Aurora Kinases (AURK) and Polo-like Kinases (PLK) in clinical trials rely on 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds to form critical hydrogen bonds within the kinase hinge region[2].

Designing a robust experimental protocol for this transformation requires moving beyond empirical recipes. As a Senior Application Scientist, it is critical to understand the mechanistic causality behind reagent selection, temperature control, and reaction monitoring to ensure a self-validating, scalable, and high-yielding process.

Mechanistic Causality: Addition-Elimination vs. SN​(ANRORC)

Unlike the amination of simple pyridines, the Chichibabin reaction of pyrimidines is mechanistically complex. The introduction of an amino group at the C4 position of a 2-aminopyrimidine can proceed via two distinct pathways[2][3]:

  • The Classic Addition-Elimination Pathway : The amide anion ( NH2−​ ) attacks the highly electrophilic C4 position, forming a negatively charged σ -adduct (Meisenheimer complex). Aromatization is subsequently driven by the elimination of a hydride ion ( H− ), which combines with a proton to evolve as hydrogen gas ( H2​ )[1][4].

  • The SN​(ANRORC) Pathway : Highly relevant to pyrimidines, this mechanism involves the A ddition of the N ucleophile, R ing O pening, and R ing C losure. The initial σ -adduct undergoes C-N bond cleavage to form an open-chain intermediate, which then recyclizes to yield the aminated product[5].

Understanding this divergence is critical: substrates prone to the ANRORC pathway can yield unexpected isomers or require specific quenching techniques to prevent the degradation of the open-chain intermediate.

Mechanism A 2-Aminopyrimidine (Substrate) B σ-Adduct (C4-Attack) A->B + NH2⁻ C Hydride Loss (-H2) B->C Classic Pathway D Ring Opening (ANRORC) B->D Pyrimidine Specific F 2,4-Diaminopyrimidine (Product) C->F E Recyclization D->E Rearrangement E->F -H⁻

Mechanistic pathways of Chichibabin amination: Classic Hydride Elimination vs. S_N(ANRORC).

Experimental Design & Parameter Selection

To design a self-validating experimental system, the choice of base, solvent, and temperature must be tightly coupled to the thermodynamic requirements of the hydride elimination step.

  • Sodium Amide ( NaNH2​ ) vs. Potassium Amide ( KNH2​ ) : NaNH2​ is typically used as a heterogeneous suspension in high-boiling aprotic solvents (toluene/xylene)[1]. Conversely, KNH2​ is highly soluble in liquid ammonia, allowing for a completely homogeneous reaction environment suitable for temperature-sensitive substrates[4].

  • Thermal vs. Oxidative Hydride Removal : In the high-temperature toluene method (110–150 °C), thermal energy is sufficient to drive the expulsion of the hydride ion, evolving H2​ gas[1]. In the low-temperature liquid ammonia method (-33 °C), thermal elimination is kinetically stalled. Therefore, an oxidant (such as KMnO4​ ) is often required to facilitate the removal of the hydride ion from the σ -adduct[4].

Experimental Protocols

Workflow S1 1. Amide Preparation (NaNH2 in Toluene or KNH2 in Liq. NH3) S2 2. Substrate Addition (Controlled addition of Pyrimidine) S1->S2 S3 3. Thermal Activation & Monitoring (Track H2 gas evolution) S2->S3 S4 4. Quenching (Hydrolysis via H2O/NH4Cl) S3->S4 S5 5. Isolation (Extraction & Recrystallization) S4->S5

Standard experimental workflow for the Chichibabin amination of pyrimidine derivatives.

Protocol A: High-Temperature Heterogeneous Amination (Scalable Route)

This method leverages thermal energy to drive hydride elimination, making it ideal for stable 2-aminopyrimidine derivatives[1].

Reagents: 2-Aminopyrimidine (1.0 eq), Sodium Amide ( NaNH2​ , 1.5–2.0 eq), Anhydrous Toluene.

  • Preparation : Under a strict inert atmosphere (Ar/N2), suspend finely ground NaNH2​ in anhydrous toluene within a multi-neck round-bottom flask equipped with a reflux condenser. Causality: Toluene's boiling point (110 °C) provides the necessary thermal energy to overcome the high activation barrier of hydride loss[1].

  • Substrate Addition : Add 2-aminopyrimidine portion-wise at room temperature to prevent uncontrolled exotherms during the initial σ -adduct formation.

  • Thermal Activation & Self-Validation : Heat the mixture to reflux. Connect the condenser outlet to a mineral oil bubbler. Validation Checkpoint : The reaction is self-validating; the stoichiometric evolution of H2​ gas directly correlates with the aromatization of the Meisenheimer complex[1].

  • Completion : Maintain reflux until gas evolution completely ceases (typically 5–20 hours depending on the substrate's electronic profile)[1].

  • Quenching : Cool the vessel to 0 °C. Carefully quench the reaction by dropwise addition of ice-cold water. Causality: The product exists as a sodium salt; hydrolysis is mandatory to liberate the free 2,4-diaminopyrimidine[4].

  • Isolation : Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , concentrate, and purify via recrystallization.

Protocol B: Low-Temperature Homogeneous Amination (Liquid NH3​ Route)

This method is reserved for temperature-sensitive pyrimidines or substrates prone to thermal degradation[4].

Reagents: 2-Aminopyrimidine (1.0 eq), Potassium metal (2.5 eq), Fe(NO3​)3​ (catalytic), Liquid NH3​ , KMnO4​ (1.5 eq).

  • In Situ Amide Generation : Condense anhydrous NH3​ at -78 °C in a Schlenk flask. Add a catalytic amount of Fe(NO3​)3​ , followed by the slow addition of Potassium metal. Causality: Iron catalyzes the conversion of solvated electrons (deep blue) to potassium amide ( KNH2​ , grey suspension).

  • Substrate Addition : Dissolve 2-aminopyrimidine in a minimal volume of anhydrous THF and add it dropwise to the KNH2​ solution at -33 °C.

  • Oxidative Aromatization : Because thermal hydride elimination is stalled at -33 °C, add KMnO4​ portion-wise. Causality: The oxidant acts as an electron/hydride acceptor, forcibly rearomatizing the pyrimidine ring without the need for high heat[4].

  • Validation Checkpoint : The intense red/purple color characteristic of the intermediate σ -complex will dissipate upon successful oxidation[1].

  • Quenching : Add solid NH4​Cl to neutralize excess base, then allow the ammonia to evaporate overnight under a stream of nitrogen before standard aqueous workup.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the operational parameters and causal differences between the two primary methodologies:

ParameterProtocol A: High-Temp HeterogeneousProtocol B: Low-Temp Homogeneous
Reagent & Solvent NaNH2​ in Toluene / Xylene KNH2​ in Liquid Ammonia
Operating Temperature 110 °C to 150 °C-33 °C (Refluxing NH3​ )
Reaction State Heterogeneous suspensionHomogeneous solution
Hydride Removal Mechanism Thermal elimination (Evolution of H2​ )Oxidant-assisted (e.g., KMnO4​ )
Substrate Suitability Thermally stable pyrimidinesTemperature-sensitive derivatives
Primary Advantage Highly scalable, no cryogenics requiredCleaner impurity profile, prevents degradation

References

  • US4386209A - Chichibabin reaction, Google Patents.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors, MDPI.
  • CINE AND DIRECT AMINATIONS OF 5- AND 6-HALOGENOPYRIMIDINES A MECHANISTIC STUDY, WUR eDepot.
  • The Chichibabin amination reaction, Scientific Update - UK.
  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives, ResearchGate.

Sources

Method

Application Note: Establishing a Self-Validating Kinase Assay Workflow for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine Scientific Rationale & Scaffold Dynamics The imidazo[...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Scientific Rationale & Scaffold Dynamics

The imidazo[1,2-a]pyrimidine core is a highly privileged, nitrogen-rich heterocycle that functions as a potent ATP-competitive hinge binder in various kinase domains. Extensive structure-activity relationship (SAR) studies have validated this scaffold and its bioisosteres (such as imidazo[1,2-a]pyridines) as highly effective inhibitors of oncogenic kinases, including c-Met[1], Casein Kinase 2 (CK2)[2], and the dual-specificity kinases DYRK1A and CLK1[3].

However, the specific derivative 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine presents unique physicochemical challenges and opportunities for assay design:

  • Mechanistic Advantage (Halogen Bonding): The 6-bromo substituent acts as a lipophilic anchor that can occupy solvent-exposed hydrophobic pockets, while the highly polarizable 4-iodophenyl group extends deep into the kinase domain, capable of forming exceptionally strong halogen bonds with backbone carbonyls.

  • Experimental Challenge (Hydrophobicity): The dual inclusion of heavy halogens (bromine and iodine) drives the compound's LogP to extreme levels. In aqueous assay buffers, this compound is highly prone to colloidal aggregation, which can sequester the kinase enzyme and result in false-positive, Pan-Assay Interference (PAINS) behavior[4].

As a Senior Application Scientist, I designed the following self-validating protocol to harness the potency of this scaffold while systematically eliminating the artifacts caused by its extreme lipophilicity.

Assay Design & Causality: The Self-Validating System

To ensure absolute trustworthiness in the generated IC50 data, this workflow mandates a dual-assay orthogonal approach . Relying on a single assay format for a heavy-halogenated, highly conjugated aromatic system is a critical failure point in early drug discovery.

  • Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

    • Causality: Highly conjugated imidazo[1,2-a]pyrimidines often exhibit auto-fluorescence or induce inner-filter effects. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a time delay before reading the signal, short-lived compound auto-fluorescence is entirely bypassed, ensuring a clean signal-to-background ratio.

  • Orthogonal Assay: ADP-Glo (Luminescence)

    • Causality: To prove the TR-FRET data is not an artifact of the heavy iodine atom quenching the FRET acceptor, we utilize ADP-Glo. This assay measures the depletion of ATP (via conversion of ADP to luminescence). If the compound is a true ATP-competitive inhibitor, the IC50 values between TR-FRET and ADP-Glo will align within a 3-fold margin.

Pathway HGF HGF Ligand cMet c-Met Kinase Domain HGF->cMet Activates Adaptor Grb2 / Gab1 Adaptors cMet->Adaptor Phosphorylation Inhibitor 6-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine Inhibitor->cMet ATP-Competitive Inhibition PI3K PI3K / AKT Pathway Adaptor->PI3K MAPK RAS / MAPK Pathway Adaptor->MAPK Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway inhibition by 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

Quantitative Benchmarks

Before executing the assay, it is critical to set expectations based on historical data for this scaffold class. The table below summarizes the expected inhibitory ranges for related imidazo[1,2-a]pyrimidine and pyridine derivatives.

Table 1: Benchmark Kinase Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

Compound ClassPrimary TargetExpected IC50 RangeReference
Imidazo[1,2-a]pyridinesc-Met3.9 nM - 45.0 nM[1],
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-onesCK22.5 µM - 7.5 µM[2]
3,6-disubstituted imidazo[1,2-a]pyridinesDYRK1A / CLK10.7 µM - 2.6 µM[3]

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation & Handling

Expert Insight: Never use standard polypropylene pipette tips for serial dilutions of this compound. The 4-iodophenyl group will irreversibly adsorb to the plastic, leading to artificially inflated IC50 values.

  • Solubilization: Dissolve 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in glass vials or low-binding acoustic plates.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to perform a 10-point, 3-fold serial dilution directly into the dry assay plates.

  • Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent kinase denaturation.

Protocol B: Primary TR-FRET Kinase Assay (e.g., c-Met or DYRK1A)

Expert Insight: The addition of a non-ionic detergent is non-negotiable. Without it, the compound will form colloidal aggregates.

  • Buffer Preparation: Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20 (critical anti-aggregation agent).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., c-Met at 1 nM final concentration) to the compound-containing wells. Incubate for 15 minutes at room temperature to allow the heavy halogens to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing the Eu-labeled anti-phospho antibody and ULight-labeled streptavidin.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol C: Orthogonal ADP-Glo Validation
  • Reaction Setup: Replicate steps 1-3 from Protocol B in a separate white 384-well plate.

  • ATP Depletion: After the 60-minute kinase reaction, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence integration over 1 second.

Workflow Prep 1. Acoustic Dispensing (100% DMSO) Dilution 2. 10-Point Serial Dilution Prep->Dilution TRFRET 3. TR-FRET Assay (Primary) Dilution->TRFRET ADPGlo 4. ADP-Glo Assay (Orthogonal) Dilution->ADPGlo Analysis 5. IC50 Calculation & Hit Validation TRFRET->Analysis ADPGlo->Analysis

High-throughput screening workflow for hydrophobic kinase inhibitors.

Data Analysis & Expert Troubleshooting

  • Hill Slope Anomalies: If the dose-response curve exhibits a Hill slope steeper than -1.5, the 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is likely precipitating out of solution. Solution: Increase the Tween-20 concentration to 0.05% or switch to 0.05% CHAPS.

  • Assay Discrepancies: If the compound shows an IC50 of 10 nM in TR-FRET but >1 µM in ADP-Glo, the heavy iodine atom is acting as a FRET quencher (false positive). The ADP-Glo data should be trusted as the ground truth.

References

  • Protopopov, M. V., et al. "Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors." Molecular Diversity, 2018.[Link]

  • Li, C., et al. "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." ACS Medicinal Chemistry Letters, 2015.[Link]

  • Debdab, M., et al. "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors." European Journal of Medicinal Chemistry, 2016.[Link]

  • Baell, J. B. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology, 2017.[Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating Anticancer Activity of Imidazo[1,2-a]pyrimidines

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyrimidine scaffold is a privileged fused bicyclic heterocycle in modern oncology drug discovery. Due to its structural resemblance to purines, this pharmacophore effectively mimics ATP, allowing it to act as a potent, ATP-competitive inhibitor against a wide array of oncogenic protein kinases, including PI3K, AKT, mTOR, and CDKs[1].

Beyond kinase inhibition, recent chemical-genetic profiling has revealed that subtle structural modifications to the imidazo[1,2-a]pyrimidine core can drastically alter its intracellular targeting. For instance, specific derivatives induce direct nuclear DNA damage and mutagenesis, while closely related imidazo-pyridines disrupt mitochondrial electron transport[2]. Furthermore, these compounds consistently drive apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), ultimately triggering caspase-dependent cell death and G2/M or Sub-G1 cell cycle arrest[3][4].

Experimental Strategy

Because imidazo[1,2-a]pyrimidines can exhibit multifaceted mechanisms of action (e.g., mitochondrial disruption vs. kinase inhibition), a single-assay approach is insufficient. To ensure robust, self-validating data, we employ an orthogonal testing pipeline:

  • Primary Viability Screening: Pairing metabolic assays (MTT) with ATP-quantification assays (CellTiter-Glo) to rule out false positives caused by direct mitochondrial toxicity.

  • Phenotypic Profiling: Flow cytometry to confirm that reduced viability is driven by apoptosis and cell cycle arrest rather than non-specific necrosis.

  • Mechanistic Validation: Western blotting and target-specific kinase assays to confirm on-target pharmacodynamics.

Workflow A 1. Library Screening Imidazo[1,2-a]pyrimidines B 2. Viability Assays (CTG / MTT) A->B C 3. Phenotypic Profiling (Apoptosis & Cell Cycle) B->C D 4. Mechanistic Validation (Western Blot & Kinases) C->D E 5. Lead Optimization & In Vivo Efficacy D->E

Caption: Workflow for evaluating imidazo[1,2-a]pyrimidine anticancer derivatives.

Standard Operating Protocols

Protocol 1: Orthogonal Cell Viability & Proliferation Assays

Causality Insight: MTT assays rely on NAD(P)H-dependent cellular oxidoreductases. Because some imidazo[1,2-a]pyrimidine derivatives directly disrupt mitochondrial function[2], MTT alone may report mitochondrial impairment rather than true cell death. We mandate pairing MTT with an ATP-based luminescent assay (CellTiter-Glo) to validate true antiproliferative activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231) at 5×103 cells/well in a 96-well plate (opaque-walled for luminescence, clear for MTT). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the imidazo[1,2-a]pyrimidine derivative in DMSO. Add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours. Carefully aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • CellTiter-Glo (CTG) Readout (Orthogonal): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CTG reagent to the culture volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality Insight: To confirm that the IC₅₀ observed in Protocol 1 is due to programmed cell death and not acute necrosis, we utilize Annexin V/PI staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat 2×105 cells/well in 6-well plates with the compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 24–48 hours. Collect both the floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve cell surface markers.

  • Annexin V/PI Staining (Apoptosis): Wash cells twice with cold PBS. Resuspend in 100 µL of 1× Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

  • PI/RNase Staining (Cell Cycle): For a parallel cohort, fix harvested cells in cold 70% ethanol overnight at -20°C. Wash with PBS, then resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate for 30 minutes at 37°C. Analyze DNA content to identify G2/M or Sub-G1 phase arrest[4].

Protocol 3: Target-Specific Mechanistic Validation (Western Blot)

Causality Insight: Imidazo[1,2-a]pyrimidines frequently exert their effects by inhibiting the PI3K/AKT/mTOR axis and modulating the Bcl-2 family[3][4]. Western blotting confirms the biochemical mechanism of the phenotypic observations.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-AKT and p-mTOR).

  • Protein Quantification: Perform a BCA assay to ensure equal loading (typically 20–30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR, total mTOR, Bax, Bcl-2, and Cleaved Caspase-3.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry relative to a loading control (e.g., β-actin).

Data Presentation & Interpretation

A robust validation package should synthesize viability, phenotypic, and target-inhibition data. Below is a representative data structure summarizing the evaluation of hypothetical imidazo[1,2-a]pyrimidine derivatives.

CompoundPrimary TargetViability IC₅₀ (µM)Cell LineApoptotic Population (%)Cell Cycle Arrest Phase
Imidazo-Pyrim A PI3K / AKT1.2 ± 0.1MCF-745.2%G2/M
Imidazo-Pyrim B EGFR / CDK20.8 ± 0.05A54962.1%Sub-G1
Vehicle (DMSO) N/A> 100MCF-72.4%None
Staurosporine Pan-kinase0.05 ± 0.01MCF-788.5%G2/M

Table 1: Summary of quantitative metrics for imidazo[1,2-a]pyrimidine derivatives across viability, apoptosis, and cell cycle assays.

Signaling Pathway Visualization

The diagram below illustrates the dual-action mechanism by which imidazo[1,2-a]pyrimidines disrupt oncogenic signaling. By inhibiting upstream Receptor Tyrosine Kinases (RTKs) or the PI3K/AKT/mTOR cascade, these compounds suppress survival signals. Concurrently, they upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2, leading to caspase cascade activation and cell death[1][3].

Pathway Compound Imidazo[1,2-a]pyrimidines RTK Receptor Tyrosine Kinase (e.g., EGFR / c-KIT) Compound->RTK Inhibition PI3K PI3K Compound->PI3K Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Promotes mTOR->Bcl2 Promotes Caspase Caspase-9 / Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis

Caption: Mechanism of action for imidazo[1,2-a]pyrimidines targeting kinase and apoptotic pathways.

References

  • Title: Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity Source: PMC (National Institutes of Health) URL: [Link][3]

  • Title: Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells Source: PLOS Genetics URL: [Link][2]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL: [Link][1]

  • Title: Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link][4]

Sources

Method

analytical methods for quality control of synthesized imidazo[1,2-a]pyrimidines

An in-depth technical guide to the analytical quality control (QC) and method validation for synthesized imidazo[1,2-a]pyrimidine derivatives, designed for analytical chemists, medicinal chemists, and regulatory professi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the analytical quality control (QC) and method validation for synthesized imidazo[1,2-a]pyrimidine derivatives, designed for analytical chemists, medicinal chemists, and regulatory professionals.

Introduction & Pharmacological Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-containing bicyclic heterocycle that serves as a critical pharmacophore in modern drug discovery. As synthetic bioisosteres of purine bases, these small molecules exhibit a broad spectrum of biological activities, functioning as GABA_A receptor ligands (e.g., divaplon, fasiplon), antileishmanial agents, antifungal compounds, and potent inhibitors of Group 2 Influenza A viral entry[1][2].

Because these compounds are typically synthesized via multicomponent reactions (e.g., the Biginelli reaction) or the Chichibabin condensation between 2-aminopyrimidines and α -haloketones[1][3], the crude active pharmaceutical ingredient (API) is susceptible to regioisomeric impurities, unreacted starting materials, and residual heavy metals (if transition-metal cross-coupling is used for functionalization). Consequently, establishing a rigorous, self-validating analytical control strategy is paramount to ensure batch-to-batch consistency and regulatory compliance under the latest ICH Q2(R2) guidelines[4][5].

QC_Workflow A Synthesized Imidazo[1,2-a]pyrimidine (Crude API) B Identity & Regiochemistry (1D/2D NMR, HRMS) A->B C Chromatographic Purity (HPLC-UV/DAD) A->C D Impurity Profiling (LC-MS/MS, GC-FID) A->D E Batch Release Certification (ICH Q2(R2) Compliant) B->E C->E D->E

Comprehensive QC workflow for imidazo[1,2-a]pyrimidine derivatives.

Protocol I: Structural Identity & Regiochemistry (NMR & HRMS)

Causality & Rationale

The condensation of unsymmetrical α -haloketones with 2-aminopyrimidines frequently yields a mixture of regioisomers (e.g., substitution at the C-2 versus C-3 position of the imidazole ring, or C-5 versus C-7 on the pyrimidine ring). 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by 2D COSY/HMBC, is strictly required to confirm the exact regiochemistry[1]. High-Resolution Mass Spectrometry (HRMS) provides the exact monoisotopic mass to rule out isobaric impurities.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the purified imidazo[1,2-a]pyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ , depending on polarity. Ensure complete dissolution to prevent magnetic field inhomogeneities.

  • Instrument Parameters: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer at 298 K. For 1 H NMR, use 16 scans with a relaxation delay (D1) of 2 seconds. For 13 C NMR, use a minimum of 512 scans with proton decoupling.

  • Spectral Analysis (Regiochemistry Verification):

    • Identify the highly deshielded H-5 proton of the pyrimidine ring, which typically appears as a doublet of doublets (dd) around δ 8.50–9.30 ppm due to the electron-withdrawing nature of the adjacent bridgehead nitrogen[2].

    • Confirm the presence of the imidazole C-3 proton (if unsubstituted) as a sharp singlet near δ 7.40–8.00 ppm.

  • Self-Validation System: Run a reference spectrum of the starting 2-aminopyrimidine. The method is validated for cyclization if the broad primary amine (-NH 2​ ) signal at δ ~6.5 ppm is entirely absent in the product spectrum, confirming complete ring closure.

Table 1: Characteristic NMR Chemical Shifts for the Imidazo[1,2-a]pyrimidine Core [1][2]

Nucleus / PositionTypical Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Diagnostic Significance
1 H (H-5) 8.50 – 9.30dd ( J ≈ 6.8, 2.0)Highly deshielded; confirms pyrimidine ring integrity.
1 H (H-6) 6.80 – 7.20dd ( J ≈ 6.8, 4.1)Upfield shift relative to H-5 and H-7.
1 H (H-7) 8.10 – 8.60dd ( J ≈ 4.1, 2.0)Differentiates from 5-substituted regioisomers.
13 C (C-2 / C-3) 110.0 – 135.0Singlet (Decoupled)Shifts significantly based on electrophilic substitution.
13 C (Bridgehead) 145.0 – 150.0Singlet (Decoupled)Confirms the fused bicyclic junction.

Protocol II: Chromatographic Purity Assessment (HPLC-UV/DAD)

Causality & Rationale

Imidazo[1,2-a]pyrimidines contain multiple basic nitrogen atoms. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using standard silica-based C18 columns, these basic sites interact with unendcapped, acidic surface silanols, leading to severe peak tailing and inaccurate purity integration. To mitigate this, a highly endcapped column (e.g., Agilent 5 HC-C18) and an acidic mobile phase modifier (0.1% Trifluoroacetic acid, TFA) are utilized to protonate the silanols and ensure sharp, symmetrical peaks[6].

Step-by-Step Methodology
  • System Setup: Equip the HPLC system with a Diode Array Detector (DAD) and a highly endcapped C18 column (e.g., 150 × 4.6 mm, 5 µm particle size)[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Note: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

  • Gradient Elution Program:

    • 0–2 min: 5% B (Isocratic hold to elute polar salts).

    • 2–15 min: Linear gradient from 5% B to 95% B.

    • 15–18 min: 95% B (Column wash).

    • 18–22 min: 5% B (Re-equilibration).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor absorbance at 254 nm (universal aromatic detection) and 280 nm.

  • Self-Validation System (System Suitability Test - SST): Inject a resolution mixture containing the target imidazo[1,2-a]pyrimidine and a known synthetic precursor (e.g., 2-aminopyrimidine). The chromatographic run is only deemed valid if the resolution factor ( Rs​ ) between the two peaks is 2.0 and the API peak tailing factor ( Tf​ ) is 1.5.

Method Validation per ICH Q2(R2) Guidelines

To transition a synthesized imidazo[1,2-a]pyrimidine from the discovery lab to clinical manufacturing, the analytical procedures must be validated according to the ICH Q2(R2) guidelines. The updated Q2(R2) framework emphasizes a lifecycle approach, integrating risk-based method development (ICH Q14) with rigorous statistical validation[4][5].

ICH_Validation N1 Method Dev (ICH Q14) N2 Specificity (Resolution >1.5) N1->N2 N3 Linearity & Range (R² > 0.999) N2->N3 N4 Accuracy/Precision (RSD < 2.0%) N3->N4 N5 Validated Procedure N4->N5

Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Validation Execution Protocol
  • Specificity: Force-degrade the API (using 0.1M HCl, 0.1M NaOH, 3% H 2​ O 2​ , and UV light). Inject the degraded samples to prove that the DAD peak purity angle is less than the purity threshold, confirming no co-eluting degradants hide beneath the API peak.

  • Linearity and Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL). Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix (placebo) at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% test concentration. Calculate the Relative Standard Deviation (RSD) of the peak areas.

Table 2: ICH Q2(R2) Acceptance Criteria for HPLC Assay Validation [4][5]

Validation ParameterICH Q2(R2) Requirement / MetricAcceptance Criteria
Specificity Peak Purity (DAD / MS)No interference; Peak purity match > 990.
Linearity Correlation Coefficient ( R2 ) R2≥0.999 ; y-intercept 2.0% of target.
Range Interval demonstrating linearity80% to 120% of test concentration.
Accuracy Mean % Recovery98.0% – 102.0% across all spiked levels.
Repeatability (Precision) % RSD of 6 replicates 2.0%
Robustness Deliberate variations (e.g., Flow ± 0.1 mL/min) Rs​≥1.5 maintained; % RSD 2.0%.

Conclusion

The successful translation of imidazo[1,2-a]pyrimidines from synthetic hits to viable pharmaceutical candidates hinges on uncompromising analytical quality control. By leveraging high-resolution NMR for regiochemical identity and highly endcapped, low-pH HPLC methods for purity analysis, researchers can overcome the inherent analytical challenges of this nitrogen-rich scaffold. Furthermore, embedding self-validating system suitability checks and strictly adhering to the ICH Q2(R2) validation lifecycle ensures that the resulting data is robust, reproducible, and regulatory-ready.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of imidazo[1,2-a]pyrimidines

Welcome to the Technical Support Center for Heterocyclic Synthesis . As application scientists, we know that constructing the imidazo[1,2-a]pyrimidine scaffold—a privileged pharmacophore in oncology, antimicrobial, and n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As application scientists, we know that constructing the imidazo[1,2-a]pyrimidine scaffold—a privileged pharmacophore in oncology, antimicrobial, and neuroactive drug development[1]—presents unique mechanistic challenges. Issues such as poor regioselectivity, stalled uncyclized intermediates, and substrate degradation under harsh conditions are common roadblocks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Core Synthesis & Optimization Workflow

Before diving into specific troubleshooting scenarios, it is critical to map the reaction landscape. The diagram below illustrates the standard synthetic nodes and where optimization parameters directly influence the mechanistic pathway.

Workflow for imidazo[1,2-a]pyrimidine synthesis highlighting key optimization intervention nodes.

Frequently Asked Questions & Troubleshooting Guides

Q1: We are experiencing low yields (<20%) when synthesizing fused imidazo[1,2-a]pyrimidines via cross-dehydrogenative coupling. How can we optimize the metal catalyst?

The Causality: In cross-dehydrogenative coupling between 1H-benzo[d]imidazol-2-amines and 2-arylacetaldehydes, the reaction proceeds through an imine intermediate. The subsequent intramolecular cyclization is highly dependent on the Lewis acidity and oxidation potential of the metal catalyst. Base metals like CuCl₂, Fe, or Zn often fail to drive the critical 1,2-metal migration step, leaving the reaction stalled at the uncyclized intermediate[2][3].

The Solution: Switch your catalyst to Palladium(II) chloride (PdCl₂). Pd(II) efficiently coordinates with the imine intermediate, facilitates deprotonation to form a reactive vinyl-Pd species, and drives the 7-membered palladium cycle into the final 6-membered aza-cyclic compound via reductive elimination[2].

Data Summary: Catalyst Optimization

Catalyst (5 mol%) Base (2 equiv) Solvent Temp (°C) Time (h) Yield (%)
CuCl₂ K₂CO₃ Toluene 80 4 < 10%
FeCl₃ K₂CO₃ Toluene 80 4 Trace
ZnCl₂ K₂CO₃ Toluene 80 4 Trace
PdCl₂ K₂CO₃ Toluene 80 4 80%

Data derived from optimization studies on palladium-catalyzed intramolecular cross-dehydrogenative coupling[2][3].

Self-Validating Protocol: Pd-Catalyzed Cross-Dehydrogenative Coupling

  • Setup: Suspend 1H-benzo[d]imidazol-2-amine (1.00 mmol, 1.00 equiv) and 2-phenylacetaldehyde (2.00 equiv) in 5.0 mL of anhydrous toluene.

  • Catalysis: Add PdCl₂ (5 mol%) and K₂CO₃ (2.00 equiv).

  • Reaction: Stir the suspension at 80 °C for 4 hours under an oxygen atmosphere (1 atm).

    • Validation Checkpoint: Monitor via TLC (n-hexane/EtOAc). The disappearance of the primary amine spot and the appearance of a highly fluorescent product spot under UV (254 nm) confirms cyclization.

  • Isolation: Cool to ambient temperature, evaporate the solvent in vacuo, and purify the residue via silica gel column chromatography[2].

Plausible mechanism for Pd-catalyzed intramolecular cross-dehydrogenative coupling[2].

Q2: Our traditional Hantzsch-type condensations require harsh refluxing in high-boiling solvents, causing substrate decomposition. Are there milder alternatives?

The Causality: The necessity of thermal activation to overcome the activation energy barrier for the imidazo[1,2-a]pyrimidine ring closure often dictates the use of hazardous high-boiling solvents and long reaction times. This prolonged thermal stress leads to the decomposition of sensitive functional groups (e.g., methoxy or halogenated aryl rings)[4].

The Solution: Transition to Microwave-Assisted Multicomponent Reactions (MCRs) utilizing aqueous media. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes. Utilizing a magnetic nanocatalyst (such as NiFe₂O₄@MCM-41@IL/Pt NPs) in water at 60 °C can push yields above 90% via an A3 coupling mechanism (aldehyde, alkyne, and amine) while preventing substrate degradation[5].

Self-Validating Protocol: Microwave-Assisted A3 Coupling

  • Setup: In a microwave-safe vessel, combine 2-aminobenzimidazole (1 mmol), benzaldehyde (1 mmol), and phenylacetylene (1 mmol) in 2 mL of deionized water[5].

  • Catalysis: Add 15 mg of NiFe₂O₄@MCM-41@IL/Pt nanocatalyst.

  • Reaction: Irradiate at 60 °C for the optimized time (typically 10-15 minutes).

    • Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a more uniform state.

  • Recovery: Apply an external magnet to the vessel wall to cleanly separate the magnetic nanocatalyst from the reaction mixture[5]. Extract the aqueous phase with ethyl acetate to isolate the product.

Q3: We are struggling with regioselectivity. The electrophilic attack prefers the C3 position, but we need specific substitution patterns without getting mixtures of regioisomers. How do we control this?

The Causality: The intrinsic electron density of the imidazo[1,2-a]pyrimidine core makes the C3 position the most nucleophilic site, leading to preferential electrophilic attack there. Consequently, late-stage functionalization at the C2 position is thermodynamically and kinetically challenging[1].

The Solution: To achieve strict regiocontrol, bypass direct late-stage functionalization of the pre-formed core. Instead, construct the ring de novo using a regioselective multicomponent approach. For example, generating an α-bromo-β-diketone in situ using N-bromosuccinimide (NBS) and reacting it with 2-aminopyrimidine in dichloromethane (DCM) at room temperature yields a single regioisomer without the need for any organic or inorganic catalyst[4].

Data Summary: Solvent Optimization for Catalyst-Free Regioselective Synthesis

Solvent Polarity Temp Yield (%)
Toluene Nonpolar aprotic Reflux Low
Acetone Polar aprotic RT 25%
Ethanol Polar protic RT 40%
DCM Polar aprotic RT 75%

Optimization of solvent conditions for the catalyst-free reaction of unsymmetrical β-diketones, NBS, and 2-aminopyrimidine[4].

Self-Validating Protocol: Catalyst-Free Regioselective Synthesis

  • In Situ Bromination: Dissolve the unsymmetrical β-diketone (1.0 equiv) in DCM. Add NBS (1.0 equiv) and stir at room temperature.

    • Validation Checkpoint: A slight color change indicates the formation of the α-bromo-β-diketone intermediate[4].

  • Condensation: Add 2-aminopyrimidine (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The mild conditions prevent the scrambling of regioisomers, yielding a single, clean product[4].

References

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines National Center for Biotechnology Information (PMC)[Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines ResearchGate[Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling Frontiers in Chemistry[Link]

  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines RSC Advances[Link]

  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review Chemistry Africa / UEES Repository[Link]

Sources

Optimization

how to confirm the regioselectivity of imidazo[1,2-a]pyrimidine synthesis

A Guide to Confirming Regioselectivity Welcome to the technical support center for imidazo[1,2-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who wo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Confirming Regioselectivity

Welcome to the technical support center for imidazo[1,2-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The formation of regioisomers is a common challenge in these syntheses, and unambiguous structural confirmation is paramount for advancing a project. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis and characterization of imidazo[1,2-a]pyrimidines.

Q1: What is the primary cause of regioselectivity issues in imidazo[1,2-a]pyrimidine synthesis?

The most classic and widely used method for synthesizing the imidazo[1,2-a]pyrimidine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1][2][3][4] The potential for regioisomeric mixtures arises from the 2-aminopyrimidine starting material itself. It possesses two nucleophilic nitrogen atoms that can initiate the reaction: the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen.

The initial step is the SN2 reaction between one of these nitrogen atoms and the α-halocarbonyl. While the reaction is often depicted as starting with the more nucleophilic endocyclic nitrogen, factors such as electronics and sterics can lead to competitive reaction at the exocyclic nitrogen, ultimately leading to different cyclization pathways and the formation of an isomeric side product.

Q2: Which factors primarily influence the regiochemical outcome of the reaction?

The ratio of the desired imidazo[1,2-a]pyrimidine to its isomer is not random; it is governed by a combination of electronic, steric, and reaction condition-based factors.

  • Electronic Effects: The nucleophilicity of the two competing nitrogen atoms in the 2-aminopyrimidine is heavily influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups (e.g., -CF₃, -NO₂) will decrease the electron density and nucleophilicity of the adjacent endocyclic nitrogen (N1), potentially favoring the formation of one regioisomer.[5] Conversely, electron-donating groups can enhance its nucleophilicity.

  • Steric Hindrance: Bulky substituents on the pyrimidine ring, particularly near the N1 position, can sterically hinder the approach of the α-halocarbonyl, favoring reaction at the less hindered exocyclic amino group.

  • Reaction Conditions: While often overlooked, solvent polarity, temperature, and the presence of a base can subtly influence the reaction pathway. For instance, milder conditions may favor the kinetically preferred product, whereas harsher conditions could lead to the thermodynamically more stable isomer.

Q3: My reaction is complete. How can I get a quick preliminary assessment of its regiochemical purity?

Before engaging in more complex and time-consuming analyses, a quick assessment of the crude reaction mixture is invaluable.

  • Thin-Layer Chromatography (TLC): This is the fastest first-pass analysis. If two or more spots with similar Rf values are visible (and cannot be attributed to starting materials or simple impurities), a mixture of isomers is likely present.

  • Crude ¹H NMR: A proton NMR of the unpurified reaction mixture is highly informative. The presence of a double set of signals, especially in the aromatic region or for characteristic protons (e.g., the lone proton on the imidazole ring), is a strong indicator of a regioisomeric mixture.[6] If the reaction is clean, you should see a single, well-defined set of peaks corresponding to one product.

Q4: My preliminary analysis suggests a single major product. How can I definitively confirm its structure using NMR?

While 1D NMR (¹H and ¹³C) is essential for basic characterization, it is often insufficient to unambiguously assign the regiochemistry.[7] For definitive proof, 2D NMR techniques are the industry standard. The two most powerful experiments for this purpose are HMBC and NOESY.[8][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment is the cornerstone of structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By identifying key long-range correlations, you can piece together the molecular framework and differentiate between isomers. For example, a correlation from the protons of a substituent at the C2 position to the C3a bridgehead carbon is a powerful diagnostic tool.[10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This through-space correlation is exceptionally powerful for confirming regiochemistry. A classic example is observing a NOE correlation between a proton on the imidazole ring (e.g., H-3) and a nearby proton on the pyrimidine ring (e.g., H-5).[1][8] The presence or absence of such correlations provides definitive proof of which isomer has been formed.

Q5: The NMR data is still ambiguous or inconclusive. What is the ultimate "gold standard" for structural confirmation?

In cases of extreme ambiguity, or when absolute, undeniable proof is required (e.g., for patent applications or clinical development), Single-Crystal X-ray Diffraction is the definitive method.[11][12][13] This technique provides a precise three-dimensional map of the electron density in a molecule, allowing for the exact placement of every atom.[14][15]

The primary challenge of this method is the need to grow a high-quality single crystal of your compound, which can be a difficult and time-consuming process. However, the structural information obtained is unambiguous and considered irrefutable proof of the compound's constitution and regiochemistry.

Troubleshooting Guide: A Workflow for Regioselectivity Confirmation

This flowchart provides a logical pathway for analyzing your reaction outcome and making informed decisions on subsequent analytical steps.

G start Reaction Complete tlc Analyze Crude by TLC start->tlc isomers_present Multiple Spots/Signals? tlc->isomers_present nmr_crude Analyze Crude by ¹H NMR nmr_2d Acquire 2D NMR (HMBC, NOESY) nmr_crude->nmr_2d purify Purify Major Product via Chromatography/Recrystallization purify->nmr_crude Assess Purity ambiguous Structure Ambiguous nmr_2d->ambiguous xray Grow Single Crystal for X-Ray Diffraction structure_confirmed Structure Confirmed xray->structure_confirmed ambiguous->xray Yes ambiguous->structure_confirmed No (Clear Correlations) isomers_present->purify No isomers_present->purify Yes (Isolate Major Isomer)

Caption: Decision workflow for confirming imidazo[1,2-a]pyrimidine regioselectivity.

Data Interpretation: Key Diagnostic 2D NMR Correlations

The table below summarizes the critical HMBC and NOESY correlations to look for when differentiating between the two most likely regioisomers formed from the reaction of 2-aminopyrimidine and a substituted α-bromoketone (R¹-CO-CHBr-R²).

Technique Expected Imidazo[1,2-a]pyrimidine (Isomer A) Potential Isomeric Byproduct Rationale
HMBC Strong ³J correlation from H-5 to the bridgehead carbon C-8a .No strong correlation expected from the analogous pyrimidine proton to the isomeric bridgehead carbon.This three-bond C-H coupling is a hallmark of the correct fused ring system. Its absence in the alternative isomer is a key differentiating factor.
HMBC Strong ³J correlation from the R²-protons (at C-3) to the bridgehead carbon C-8a .A correlation would be observed to a different quaternary carbon in the isomeric scaffold.Confirms the connectivity of the C-3 substituent to the imidazole portion of the correct scaffold.
NOESY Through-space correlation between the imidazole proton H-3 and the pyrimidine proton H-5 .No such correlation is possible as these protons would be too far apart in the isomeric structure.This provides definitive proof of the spatial proximity of the five-membered and six-membered rings in the correct orientation.[1]
NOESY Through-space correlation between the R¹-protons (at C-2) and the pyrimidine proton H-8 .The spatial relationship would be different, likely showing a correlation to a different proton on the pyrimidine ring.Helps to confirm the placement of the C-2 substituent relative to the pyrimidine ring.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy

Accurate and clean sample preparation is critical for acquiring high-quality NMR data.[6][9]

  • Weighing: Accurately weigh 5-10 mg of your purified, dry imidazo[1,2-a]pyrimidine derivative.

  • Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; the compound must be fully soluble, and solvent signals should not overlap with key analyte signals.

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Labeling: Securely cap and label the NMR tube immediately.

Protocol 2: Acquiring a 2D HMBC Spectrum

Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.

  • Setup: Place the prepared NMR sample in the spectrometer. Lock and shim the instrument on the deuterated solvent signal.

  • Acquire Standard Spectra: Obtain standard 1D ¹H and ¹³C{¹H} spectra first. This is necessary for referencing and assigning peaks.

  • Select HMBC Experiment: Load a standard HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

  • Set Parameters:

    • Spectral Width (¹H and ¹³C): Set the spectral widths to encompass all signals observed in the 1D spectra.

    • Long-Range Coupling Constant (JXH): This is a critical parameter. A typical starting value is 8 Hz, which optimizes for correlations over a range of coupling constants (usually 4-12 Hz).

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 16 scans).

    • Number of Increments (F1 dimension): Typically 256 or 512 increments are sufficient for good resolution.

  • Acquisition: Start the experiment. Acquisition time can range from 30 minutes to several hours depending on sample concentration and desired signal-to-noise.

  • Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase and baseline correct the spectrum as needed.

Protocol 3: Acquiring a 2D NOESY Spectrum

Objective: To identify protons that are in close spatial proximity (< 5 Å).[9]

  • Setup: Use the same locked and shimmed sample.

  • Select NOESY Experiment: Load a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

  • Set Parameters:

    • Spectral Width: Set the ¹H spectral width to include all proton signals.

    • Mixing Time (d8): This is the most critical parameter in a NOESY experiment. It is the duration during which magnetization transfer (the NOE) occurs. A typical starting value for small molecules is between 500-800 ms. This may need to be optimized.

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 16 scans).

    • Number of Increments (F1 dimension): Typically 256 or 512 increments.

  • Acquisition: Start the experiment. Acquisition times are similar to HMBC.

  • Processing: Process the data using a similar procedure to the HMBC spectrum (window function, Fourier transform, phasing). The resulting spectrum will show diagonal peaks (protons correlating with themselves) and cross-peaks (protons that are spatially close).

References
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2014). Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation/6-Endo-Dig Cycloisomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. PubMed. Available at: [Link]

  • Various Authors (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • WO/2020/227576 (2020). REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. Available at: [Link]

  • ResearchGate (2021). Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. ResearchGate. Available at: [Link]

  • ResearchGate (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • DergiPark (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • ResearchGate (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Shestakov, A. S., et al. (2021). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]

  • ResearchGate (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. Available at: [Link]

  • Semantic Scholar (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]

  • ResearchGate (2015). The X-ray crystal structure of imidazo[1,2-a]pyridine 5d. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2012). 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine. PMC. Available at: [Link]

  • Maynooth University (2001). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. MURAL. Available at: [Link]

  • Leite, C. E. A., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Chemistry Proceedings (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • ResearchGate (2014). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Imidazo[1,2-a]pyrimidine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and direct C–H arylation) involving imidazo[1,2-a]pyrimidines. While these nitrogen-rich heterocycles are privileged scaffolds in drug discovery, their multiple Lewis basic nitrogen atoms make them notorious for catalyst poisoning.

This guide provides field-proven mechanistic insights, diagnostic workflows, and self-validating protocols to rescue your stalled reactions and ensure reproducible yields.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, use the following diagnostic logic to determine exactly how the imidazo[1,2-a]pyrimidine is interfering with your catalytic cycle.

CatalystPoisoning A Reaction Stalled / Low Yield B LC-MS Analysis: Is starting material unreacted? A->B C Visual Inspection: Is Pd black precipitating? B->C No (Ar-X consumed) D Off-Cycle N-Coordination (Catalyst Poisoning) B->D Yes (Ar-X remains) E Catalyst Degradation (Reductive Elimination Failure) C->E Yes F Action: Use Bulky NHC Ligands (e.g., SIPr, IPr) D->F G Action: Syringe Pump Addition (Lower Substrate Conc.) D->G E->F

Workflow for diagnosing and mitigating N-heterocycle catalyst poisoning.

FAQ: Mechanistic Insights into Catalyst Poisoning

Q: Why do imidazo[1,2-a]pyrimidines poison palladium catalysts so rapidly? A: Imidazo[1,2-a]pyrimidines feature multiple sp2-hybridized nitrogen atoms with highly accessible lone pairs. These nitrogens act as strong Lewis bases and outcompete the halide or transmetalating agent for coordination to the Pd(0) or Pd(II) center. This results in the formation of a thermodynamically stable, off-cycle resting state that effectively halts the catalytic cycle[1].

Q: How do bulky ligands prevent this coordination? A: Steric exclusion is the most reliable mitigation strategy. N-Heterocyclic Carbenes (NHCs) like SIPr or IPr, as well as dialkylbiaryl phosphines (e.g., XPhos), create a highly sterically demanding pocket around the metal center. This architecture permits the insertion of planar C–X bonds but physically blocks the multi-dentate coordination of the bulky imidazo[1,2-a]pyrimidine framework[2]. Furthermore, the strong sigma-donating ability of NHCs accelerates oxidative addition even when the metal center is sterically crowded[3].

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Reaction stalls at 20-30% conversion; starting material remains unreacted.

  • Diagnosis: Reversible off-cycle coordination. The concentration of the free heterocycle in solution is too high, pushing the equilibrium toward the inactive Pd-heterocycle complex.

  • Solution: Implement a Slow Addition Protocol . Use a syringe pump to add the imidazo[1,2-a]pyrimidine over 2 to 4 hours. This maintains a low steady-state concentration of the "poison," allowing the catalytic cycle to turn over efficiently before the metal becomes saturated.

Issue 2: Complete dehalogenation of the aryl halide partner, with no cross-coupled product.

  • Diagnosis: Transmetalation failure. The heterocycle strongly coordinates to the Pd(II) intermediate, preventing the boronic acid from transmetalating. This stalled intermediate often undergoes beta-hydride elimination or protodehalogenation.

  • Solution: Switch to a highly active pre-catalyst like (SIPr)Pd(allyl)Cl. These complexes generate the active Pd(0) species rapidly and maintain strong ligand binding throughout the cycle, preventing the heterocycle from displacing the ligand[4].

Quantitative Data: Ligand Screening

The choice of ligand dictates the survival of the catalyst. Below is a summary of ligand effects on the Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyrimidine with phenylboronic acid.

LigandCatalyst LoadingConversion (%)Yield (%)Mechanistic Note
PPh3 5 mol%15%10%Rapid Pd black formation; ligand easily displaced by substrate nitrogens.
dppf 5 mol%45%40%Bidentate coordination delays but does not prevent eventual poisoning.
XPhos 2 mol%>99%92%Steric bulk prevents N-coordination; clean conversion.
SIPr 1 mol%>99%96%Strong sigma-donation accelerates oxidative addition; robust stability[2].
Standard Operating Procedure (SOP)

Protocol: High-Yield Suzuki-Miyaura Coupling using NHC-Palladium Catalysis

  • Self-Validation Checkpoint: This protocol utilizes (SIPr)Pd(allyl)Cl, which acts as an internal visual indicator. The successful generation of the active Pd(0) species is accompanied by a distinct color change from pale yellow to deep orange/red. If this color change does not occur upon heating, the activation has failed (usually due to base insolubility or oxygen ingress), and the reaction should be aborted to save valuable substrates.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-bromoimidazo[1,2-a]pyrimidine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and finely ground K2CO3 (3.0 mmol).

  • Catalyst Loading: Add the pre-catalyst (SIPr)Pd(allyl)Cl (0.01 mmol, 1 mol%).

    • Causality: The extreme steric bulk of the SIPr ligand prevents the pyrimidine nitrogens from poisoning the active Pd center[4].

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL).

    • Causality: Water is critical here; it dissolves the K2CO3 and facilitates the formation of the reactive boronate complex necessary for the transmetalation step[5].

  • Activation & Monitoring: Seal the tube, remove it from the glovebox, and heat to 90 °C in an oil bath.

    • Validation: Observe the solution over the first 10 minutes. A transition to a deep orange color confirms active catalyst generation.

  • Completion & Workup: After 2 hours, monitor completion via LC-MS. Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of Halogenated 2-Phenylimidazo[1,2-a]pyrimidines: A Comparative Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The imidazo[1,2-a]pyrimidine scaffold is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a highly privileged, nitrogen-rich bicyclic pharmacophore that exhibits profound structural homology to natural purines. This structural mimicry allows it to interact with a diverse array of biological targets, ranging from viral entry proteins to microbial enzymes.

In recent medicinal chemistry campaigns, the functionalization of the 2-phenyl ring with halogen atoms (Fluorine, Chlorine, Bromine, Iodine) has emerged as a critical strategy for fine-tuning the physicochemical and pharmacokinetic profiles of these molecules. As a Senior Application Scientist, I have compiled this guide to objectively compare how specific halogen substitutions dictate the efficacy of 2-phenylimidazo[1,2-a]pyrimidines across two primary therapeutic domains: Antiviral Activity (Influenza A) [1] and Antimicrobial/Antifungal Activity [2].

By analyzing the causality between steric bulk, electronegativity, and target-binding affinity, this guide provides actionable intelligence for lead optimization.

Mechanistic Rationale: The "Halogen Effect" in Target Binding

Halogenation is rarely a passive structural modification; it actively re-engineers the molecule's interaction with the target binding pocket. The structure-activity relationship (SAR) of halogenated 2-phenylimidazo[1,2-a]pyrimidines is governed by three interconnected factors:

  • Steric Hindrance (Van der Waals Radius): The size of the halogen atom ( F<Cl<Br<I ) directly impacts how deep the 2-phenyl moiety can penetrate restrictive binding pockets. For instance, in the hemagglutinin (HA) binding cavity of Influenza A, larger halogens create severe steric clashes, drastically reducing potency[1].

  • Lipophilicity (clogP) & Membrane Permeation: Halogens increase the overall lipophilicity of the scaffold. In antimicrobial and antifungal applications, a higher lipophilicity (often achieved via Chlorine or Bromine substitution) enhances the molecule's ability to permeate thick fungal cell walls or bacterial membranes[3].

  • Electronic Effects (Sigma-Hole Bonding): Halogens (particularly Cl, Br, and I) possess an anisotropic electron distribution, creating a localized region of positive charge (the σ -hole). This allows the halogenated 2-phenyl ring to act as a Lewis acid, forming highly directional non-covalent "halogen bonds" with electron-rich residues (e.g., backbone carbonyls) in the target protein's active site.

SAR_Logic Core 2-Phenylimidazo[1,2-a]pyrimidine Core (Purine Bioisostere) Halogenation Halogenation at 4-position of Phenyl Ring Core->Halogenation Fluoro Fluoro (-F) Smallest VdW Radius Optimal for restrictive Viral HA pockets Halogenation->Fluoro Chloro Chloro (-Cl) High Lipophilicity & Sigma-Hole Optimal for Fungal CYP51 inhibition Halogenation->Chloro Bromo Bromo (-Br) Large Steric Bulk Causes steric clash in viral targets Halogenation->Bromo

Figure 1: Mechanistic SAR logic mapping the impact of specific halogens on target selectivity.

Comparative Performance Analysis

To contextualize the SAR, we compare the quantitative performance of halogenated derivatives against standard controls in two distinct therapeutic models.

Case Study A: Antiviral Efficacy (Group 2 Influenza A Inhibitors)

Recent high-throughput screening identified 2-phenylimidazo[1,2-a]pyrimidines as potent inhibitors of Group 2 Influenza A viral entry, specifically targeting the hemagglutinin (HA) protein[1]. The SAR reveals a strict spatial limitation in the HA binding pocket.

Table 1: SAR of Halogenated Derivatives against Influenza A (H7N1 Pseudovirus)

Compound Substitution (R-group)Halogen VdW Radius (Å)IC₅₀ (nM)Selectivity Index (SI)clogPSAR Observation
Des-substituted (-H) 1.2066> 15003.2Optimal fit in the HA pocket.
4-Fluoro (-F) 1.47110> 10003.4Slight drop in potency; well tolerated.
4-Chloro (-Cl) 1.75450> 5003.9Moderate steric clash reduces affinity.
4-Bromo (-Br) 1.85726> 2004.1~11-fold loss in potency vs. des-substituted.
Oseltamivir (Control) N/A~ 50N/AN/AStandard of care reference.

Data synthesis derived from Alqarni et al., 2022[1]. Conclusion: For viral HA inhibition, activity inversely correlates with halogen size . The 4-bromo analogue is significantly less potent due to steric clashes, indicating that the HA pocket cannot accommodate bulky lipophilic groups at the para-position.

Case Study B: Antimicrobial & Antifungal Efficacy

Conversely, when targeting microbial membranes and enzymes (such as the fungal lanosterol 14α-demethylase, CYP51), the introduction of electron-withdrawing halogens like Chlorine significantly boosts efficacy[2][3].

Table 2: Antimicrobial Activity of 2-(4-Halophenyl)imidazo[1,2-a]pyrimidines

Compound SubstitutionTarget OrganismMIC₅₀ (µg/mL)Mechanism of Action
Des-substituted (-H) C. albicans32.0Weak membrane permeation.
4-Chloro (-Cl) C. albicans4.0Strong CYP51 binding & high lipophilicity.
4-Chloro (-Cl) S. aureus8.0Disruption of bacterial cell wall synthesis.
Fluconazole (Control) C. albicans1.0 - 4.0Standard CYP51 inhibitor.

Data synthesis derived from Benzenine et al., 2024 and related antimycotic evaluations[2][3]. Conclusion: In antimicrobial applications, the 4-chloro derivative represents the "sweet spot" between lipophilicity (for cellular entry) and electronic properties (for target binding), performing competitively against standard drugs like Fluconazole.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

Traditional syntheses of imidazo[1,2-a]pyrimidines require harsh reflux conditions in volatile organic solvents. The modern, greener approach utilizes basic alumina ( Al2​O3​ ) under microwave irradiation, which drastically reduces reaction time and improves yields[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an agate mortar, thoroughly grind 2-aminopyrimidine (1.0 mmol) with the corresponding 2-bromo-1-(4-halophenyl)ethan-1-one (1.0 mmol) to ensure a homogenous solid mixture.

  • Catalyst Integration: Add 1.5 equivalents of basic Al2​O3​ to the mixture. The basic alumina acts as both a solid support and a catalyst to facilitate the cyclocondensation.

  • Microwave Irradiation: Transfer the dry mixture to a microwave-safe vessel. Irradiate in a domestic or dedicated synthetic microwave at 400W for 3 to 5 minutes. Causality note: Microwave heating provides uniform thermal energy directly to the polar reactants, driving the dehydration step of the condensation rapidly.

  • Extraction & Purification: Cool the vessel to room temperature. Extract the crude product using hot ethanol (3 x 10 mL). Filter off the insoluble Al2​O3​ .

  • Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the solid from an ethanol/water mixture to yield the pure halogenated 2-phenylimidazo[1,2-a]pyrimidine.

  • Validation: Confirm structure via ¹H-NMR (look for the characteristic imidazopyrimidine proton doublets around δ 9.25 ppm) and LC-MS[2].

Protocol 2: High-Throughput Cell-Based Viral Entry Assay

To validate the IC₅₀ data presented in Table 1, a pseudovirus entry assay is utilized. This system isolates the viral entry mechanism (HA binding) from viral replication.

  • Cell Plating: Seed HEK293T cells in 96-well plates at a density of 2×104 cells/well and incubate overnight at 37°C.

  • Compound Incubation: Serially dilute the halogenated imidazo[1,2-a]pyrimidines in DMEM. Pre-incubate the compounds with H7N1 pseudoviruses (expressing luciferase reporter) for 1 hour at 37°C. Causality note: Pre-incubation allows the compound to establish binding equilibrium with the viral HA protein before encountering the host cells.

  • Infection: Add the virus-compound mixture to the HEK293T cells.

  • Quantification: After 48 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Experimental_Workflow Step1 1. Solid-State Mixing 2-Aminopyrimidine + 4-Halo-phenacyl bromide Step2 2. Green Catalysis Addition of Basic Al2O3 Step1->Step2 Step3 3. Microwave Cyclocondensation 400W, 3-5 mins (Solvent-Free) Step2->Step3 Step4 4. Product Isolation Ethanol Extraction & Recrystallization Step3->Step4 Step5 5. Biological Validation HTS Viral Entry / MIC Assays Step4->Step5

Figure 2: Optimized solvent-free synthetic workflow and biological validation pipeline.

Conclusion

The 2-phenylimidazo[1,2-a]pyrimidine core is a highly versatile scaffold, but its therapeutic destiny is largely dictated by its halogenation pattern. For targets with tight steric constraints (like Influenza HA), maintaining a low Van der Waals radius via des-substitution or fluorination is paramount to prevent steric clashing. Conversely, when the goal is to disrupt microbial membranes or bind to lipophilic enzyme pockets (like fungal CYP51), chlorination at the para-position provides the optimal balance of lipophilicity and electron-withdrawing capability.

Understanding these structure-activity relationships allows drug development professionals to bypass empirical trial-and-error and rationally design next-generation therapeutics.

References

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses Source: Journal of Medicinal Chemistry (ACS Publications), 2022. URL:[Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: Molecules (MDPI), 2024. URL:[Link]

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines Source: ResearchGate (Original publication in related peer-reviewed journal), 2018. URL:[Link]

Sources

Comparative

Comparative Docking and Efficacy of Imidazo[1,2-a]pyrimidine Derivatives in Kinase Active Sites

The Imidazo[1,2-a]pyrimidine Scaffold in Kinase Inhibition The imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-bridgehead fused heterocyclic motif in medicinal chemistry. It is distinguished by its structural...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-a]pyrimidine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrimidine scaffold is a privileged nitrogen-bridgehead fused heterocyclic motif in medicinal chemistry. It is distinguished by its structural versatility and profound ability to mimic the purine ring of endogenous ATP[1]. In the context of targeted oncology and neurodegenerative diseases, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, including Casein Kinase 2 (CK2), Phosphoinositide 3-kinase (PI3K), and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/CLK1)[2][3][4].

Unlike traditional rigid scaffolds, the unique electronic distribution of the imidazo[1,2-a]pyrimidine core allows for highly adaptable binding within the conserved ATP-binding pockets of kinases[5]. This guide provides a comparative analysis of molecular docking studies, elucidating the causality behind the binding affinities of these derivatives compared to alternative scaffolds, supported by self-validating experimental protocols.

Structural Basis of Kinase Inhibition: Comparative Docking Analysis

The efficacy of a kinase inhibitor is largely dictated by its ability to form stable hydrogen bonds with the hinge region of the kinase—a critical segment connecting the N- and C-terminal lobes.

  • CK2 Inhibition: Molecular docking simulations of dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones within the catalytic subunit of human CK2 (PDB ID: 3NSZ) reveal a highly specific binding mode. The most active derivatives form essential hydrogen bonds with Val116 in the hinge region and the conserved Lys68 residue[6]. This dual-anchor mechanism explains their superior micromolar efficacy (IC50 = 2.5 - 7.5 µM) compared to monocyclic pyrimidines, which often lack the requisite spatial extension to engage Lys68 effectively[3].

  • PI3Kα Inhibition: In the PI3K/Akt signaling cascade, imidazo[1,2-a]pyrimidine derivatives demonstrate robust competitive inhibition. Docking studies of specific sulfonamide-substituted derivatives show a tripartite hydrogen-bonding network involving Val859, Lys802, and Ser854 in the PI3Kα binding site[4]. The morpholine ring typically interacts with Lys802, while the core nitrogen engages Ser854, anchoring the molecule deeply within the hydrophobic pocket.

  • CLK1 and DYRK1A: For dual-specificity kinases, imidazo[1,2-a]pyrimidine and structurally analogous imidazo[1,2-a]pyridine analogs exhibit a highly conserved binding pose. The nitrogen of the fused cycle consistently forms a hydrogen bond with Lys188 in DYRK1A and Lys191 in CLK1[2]. The spatial orientation of the peripheral rings dictates selectivity; for instance, the outward-facing Phe170 in DYRK1A provides a unique hydrophobic cavity that can be exploited for selective inhibitor design[2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Imidazo[1,2-a]pyrimidines) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt / PKB PIP3->AKT Recruits mTOR mTOR Pathway (Cell Survival & Proliferation) AKT->mTOR Activates Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->PI3K Competitive Inhibition

Mechanism of PI3K/Akt pathway inhibition by imidazo[1,2-a]pyrimidine derivatives.

Quantitative Data Comparison

The following table synthesizes experimental IC50 values and corresponding in silico docking interactions for leading imidazo[1,2-a]pyrimidine and related fused-pyrimidine derivatives across various kinase targets.

Compound ClassTarget KinaseExperimental IC50 (µM)Key Interacting Residues (Docking)Binding Mode / Causality
Imidazo[1,2-a]pyridine (4c)CLK10.7Lys191H-bond via core nitrogen; ATP-competitive[2]
Imidazo[1,2-a]pyridine (4c)DYRK1A2.6Lys188H-bond via core nitrogen; Exploits Phe170 cavity[2]
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-one (1)CK22.5 - 7.5Val116, Lys68Dual H-bond anchoring at the hinge region[3][6]
Sulfonamide-Imidazo[1,2-a]pyridine (77a)PI3KαN/A (Potent)Val859, Lys802, Ser854Tripartite H-bond network blocking ATP entry[4]
2-(Furan-2-yl)imidazo[1,2-a]pyrimidinec-KIT / CDK2Broad SpectrumHinge region backbone amidesFuran moiety enhances hydrophobic pocket fit[5]

Experimental Workflow: Self-Validating Protocol for Docking and Kinase Assays

To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. The following step-by-step methodology outlines a self-validating system for evaluating imidazo[1,2-a]pyrimidine derivatives.

Workflow Prep Ligand & Protein Preparation (PDB Structures, e.g., 3NSZ for CK2) Grid Receptor Grid Generation (Centering on Hinge Region) Prep->Grid Docking Molecular Docking Simulation (Flexible Ligand, Rigid Receptor) Grid->Docking Scoring Scoring & Pose Analysis (H-bonds, Hydrophobic Contacts) Docking->Scoring InVitro In Vitro Kinase Assay (ATP-Competitive Validation) Scoring->InVitro Lead Selection SAR Structure-Activity Relationship (SAR) Correlation Analysis InVitro->SAR SAR->Prep Iterative Optimization

Iterative workflow integrating molecular docking with in vitro kinase validation.

Step 1: Ligand and Protein Preparation
  • Rationale: Accurate protonation states are critical because the nitrogen atoms in the imidazo[1,2-a]pyrimidine core act as primary hydrogen bond acceptors.

  • Procedure: Retrieve the high-resolution X-ray crystal structure of the target kinase (e.g., CK2, PDB ID: 3NSZ)[6]. Remove co-crystallized water molecules unless they bridge ligand-protein interactions. Assign Gasteiger charges and determine the physiological protonation state of the ligands (pH 7.4) using tools like LigPrep.

Step 2: Receptor Grid Generation and Molecular Docking
  • Rationale: Defining the exact boundaries of the ATP-binding pocket ensures the search algorithm focuses on biologically relevant poses.

  • Procedure: Generate a receptor grid centered on the native co-crystallized ligand. Perform flexible-ligand, rigid-receptor docking using AutoDock Vina or Glide. Extract poses with binding energies ≤ -8.0 kcal/mol that successfully replicate the conserved hinge-region hydrogen bonds (e.g., Val116 in CK2)[6].

Step 3: In Vitro ATP-Competitive Kinase Assay
  • Rationale: Docking scores are predictive; biochemical assays confirm causality and the ATP-competitive nature of the inhibitor.

  • Procedure:

    • Incubate the purified recombinant kinase (e.g., CLK1) with varying concentrations of the synthesized imidazo[1,2-a]pyrimidine derivative (0.1 µM to 100 µM).

    • Add a fixed concentration of ATP and a specific peptide substrate.

    • Measure phosphorylation using a radiometric (e.g., γ-32P-ATP) or fluorescence resonance energy transfer (FRET) assay.

    • Generate a double-reciprocal (Lineweaver-Burk) plot by varying ATP concentrations. Intersecting lines on the y-axis validate an ATP-competitive mechanism[2].

Conclusion

The imidazo[1,2-a]pyrimidine scaffold offers a highly tunable platform for kinase inhibition. Comparative docking studies validate that its structural geometry perfectly complements the ATP-binding cleft of diverse kinases, from CK2 to PI3K. By integrating rigorous in silico docking with systematic in vitro validation, researchers can rationally design next-generation therapeutics with enhanced selectivity and potency profiles.

References

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit Oceanomics [Link]

  • Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors National Institutes of Health (NIH)[Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base Semantic Scholar [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega [Link]

  • Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors (Extended Analysis) ResearchGate [Link]

Sources

Validation

Comparison Guide: Strategies for the Identity Confirmation of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine

Executive Summary In advanced drug discovery and medicinal chemistry, halogenated imidazo[1,2-a]pyrimidines serve as highly versatile, bifunctional building blocks. Specifically, 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and medicinal chemistry, halogenated imidazo[1,2-a]pyrimidines serve as highly versatile, bifunctional building blocks. Specifically, 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine offers two distinct halogen handles (C-Br and C-I) that enable orthogonal cross-coupling reactions (such as Suzuki or Sonogashira couplings)[1]. However, confirming the precise regiochemistry of the bromine atom (6-bromo vs. 3-bromo) is a frequent analytical bottleneck. This guide objectively compares identity confirmation strategies, demonstrating why independent de novo synthesis remains the gold standard over simple spectral matching against commercial standards.

Identity Confirmation Strategies: A Comparative Analysis

When sourcing or validating halogenated heterocycles, researchers typically rely on either commercial standard matching or independent synthesis. For imidazo[1,2-a]pyrimidines, relying solely on commercial standards carries a high risk of regiochemical misassignment. Late-stage bromination of the core scaffold overwhelmingly favors the C-3 position due to electrophilic aromatic substitution (EAS) dynamics. Consequently, commercial batches are sometimes inadvertently sold as the 6-bromo isomer when they are, in fact, the 3-bromo isomer.

Table 1: Comparison of Identity Confirmation Strategies
FeatureStrategy A: Spectral Matching (Commercial)Strategy B: Independent De Novo Synthesis
Regiochemical Certainty Low (High risk of C-3 isomer misassignment)High (Unambiguous structural proof)
Time Investment Low (Procurement only)Moderate (1-2 days of synthesis/purification)
Cost Variable (Depends on vendor reliability)Low (Starting materials are inexpensive)
Validation Level Dependent on external vendor QA/QCSelf-validating (Orthogonal analytical proof)

Independent Synthesis: Route Comparison (The Regiochemical Proof)

To unambiguously confirm the identity of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine, we compare two distinct synthetic workflows: the de novo Tschitschibabin condensation (Route 1) and late-stage bromination (Route 2).

  • Route 1: De Novo Condensation (The Gold Standard) The Tschitschibabin reaction is the most reliable method for synthesizing regiochemically pure imidazo[1,2-a]pyrimidines[2]. By condensing 5-bromo-2-aminopyrimidine with 2-bromo-1-(4-iodophenyl)ethanone (also known as 4-iodophenacyl bromide)[3], the bromine atom is pre-installed at the 5-position of the pyrimidine ring. During cyclization, this carbon unambiguously becomes the C-6 position of the resulting imidazo[1,2-a]pyrimidine core[4].

  • Route 2: Late-Stage Bromination (The Negative Control) As a comparative control, subjecting the unbrominated 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine to N-bromosuccinimide (NBS) yields the C-3 brominated isomer. The imidazole ring is significantly more electron-rich than the pyrimidine ring, directing electrophilic attack exclusively to C-3.

G cluster_0 Route 1: De Novo Synthesis (Gold Standard) cluster_1 Route 2: Late-Stage Bromination (Negative Control) A1 5-Bromo-2-aminopyrimidine + 4-Iodophenacyl bromide B1 Reflux, NaHCO3, EtOH (Tschitschibabin Condensation) A1->B1 C1 6-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine (Unambiguous Regiochemistry) B1->C1 A2 2-(4-Iodophenyl) imidazo[1,2-a]pyrimidine B2 NBS, DMF, RT (Electrophilic Aromatic Substitution) A2->B2 C2 3-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine (C-3 Regioisomer) B2->C2

Workflow comparing the de novo synthesis of the 6-bromo isomer versus late-stage C-3 bromination.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Route 1 (De Novo Synthesis of the 6-Bromo Isomer)
  • Reagent Preparation: In a 100 mL round-bottom flask, suspend 5-bromo-2-aminopyrimidine (10.0 mmol, 1.0 equiv) and 4-iodophenacyl bromide (10.5 mmol, 1.05 equiv) in 50 mL of absolute ethanol.

  • Base Addition: Add sodium bicarbonate (NaHCO 3​ , 15.0 mmol, 1.5 equiv).

    • Causality: The initial alkylation generates hydrobromic acid (HBr). Without a mild base, HBr protonates the unreacted aminopyrimidine, stalling the reaction. NaHCO 3​ neutralizes the acid without causing base-catalyzed degradation of the alpha-haloketone[2].

  • Reflux: Heat the mixture to reflux (78 °C) for 14 hours.

    • Causality: The initial S N​ 2 attack by the pyrimidine nitrogen requires significant thermal energy to overcome the activation barrier.

  • Workup: Cool to room temperature and pour into 150 mL of ice water. The product precipitates as a solid. Filter, wash with water (to remove inorganic salts), and recrystallize from ethanol to afford pure 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

Protocol B: Route 2 (Synthesis of the 3-Bromo Negative Control)
  • Dissolution: Dissolve 2-(4-iodophenyl)imidazo[1,2-a]pyrimidine (5.0 mmol) in 20 mL of anhydrous DMF.

  • Bromination: Cool to 0 °C and add NBS (5.25 mmol, 1.05 equiv) portion-wise.

    • Causality: Low temperature prevents over-bromination. The highly nucleophilic C-3 position reacts rapidly via EAS.

  • Isolation: Stir for 2 hours at room temperature, pour into water, and filter the resulting precipitate to isolate 3-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine.

Mechanism N1 Step 1: Nucleophilic Attack Pyrimidine N1 attacks alpha-carbon of 4-iodophenacyl bromide N2 Step 2: Alkylation Intermediate Formation of N-alkylated pyridinium-type salt N1->N2 SN2 displacement of Br- N3 Step 3: Cyclization Exocyclic NH2 attacks carbonyl carbon N2->N3 Base-promoted (NaHCO3) N4 Step 4: Dehydration Loss of H2O to form fully aromatized core N3->N4 Acid/Base catalysis N5 Final Product 6-Bromo-2-(4-iodophenyl) imidazo[1,2-a]pyrimidine N4->N5 Aromatization

Mechanistic pathway of the Tschitschibabin condensation yielding the imidazo[1,2-a]pyrimidine core.

Data Presentation: Analytical Proof of Identity

The ultimate confirmation of identity relies on comparing the 1 H NMR spectra of the products from Route 1 and Route 2. The presence or absence of the C-3 proton is the definitive diagnostic marker for distinguishing the regioisomers.

Table 2: Comparative NMR and Regiochemical Proof
RegioisomerDiagnostic NMR Signal 1Diagnostic NMR Signal 2Regiochemical Conclusion
6-Bromo Isomer (Route 1) ~8.0 ppm (s, 1H) - C3-H Present ~8.8 ppm (d, 1H) - C5-HBromine is confirmed at C-6.
3-Bromo Isomer (Route 2) C3-H Absent ~7.2 ppm (dd, 1H) - C6-H PresentBromine is confirmed at C-3.

Conclusion

Independent synthesis via the Tschitschibabin condensation (Route 1) provides an unambiguous, self-validating method for confirming the identity of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine. By comparing this gold-standard material against late-stage bromination products, researchers can confidently assign regiochemistry and proceed with downstream orthogonal cross-coupling applications without the risk of utilizing misassigned commercial standards.

References

  • [2] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. URL:[Link]

  • [4] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

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